Product packaging for 2,2,3,5-Tetramethylhexanal(Cat. No.:)

2,2,3,5-Tetramethylhexanal

Cat. No.: B15263473
M. Wt: 156.26 g/mol
InChI Key: YYEVBFJMVSAYCP-UHFFFAOYSA-N
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Description

2,2,3,5-Tetramethylhexanal is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B15263473 2,2,3,5-Tetramethylhexanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2,3,5-tetramethylhexanal

InChI

InChI=1S/C10H20O/c1-8(2)6-9(3)10(4,5)7-11/h7-9H,6H2,1-5H3

InChI Key

YYEVBFJMVSAYCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)(C)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,2,3,5-Tetramethylhexanal: A Case Study in α-Branched Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available chemical databases and scientific literature contain no specific experimental data for the physical and chemical properties of 2,2,3,5-Tetramethylhexanal. This guide has been constructed based on the general characteristics of α-branched aldehydes and extrapolated data from structurally similar compounds. All quantitative data should be treated as estimations.

Introduction

This compound is a complex, α-branched aldehyde. Aldehydes are a cornerstone of organic synthesis, valued for their reactivity and versatility as intermediates. However, α-branched aldehydes, such as the topic of this guide, present unique challenges in synthesis and functionalization due to steric hindrance and the potential for multiple reactive pathways.[1][2][3] This document aims to provide a comprehensive overview of the predicted properties and expected chemical behavior of this compound, framed within the broader context of α-branched aldehyde chemistry, for researchers and professionals in drug development and chemical sciences.

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table presents estimated values based on trends observed for structurally related molecules, including the corresponding alkane (2,2,3,5-Tetramethylhexane) and alcohol (2,2,3,5-Tetramethylhexan-3-ol). These estimations provide a baseline for handling and experimental design.

PropertyPredicted ValueNotes
Molecular Formula C10H20OBased on IUPAC nomenclature.
Molecular Weight 156.27 g/mol Calculated from the molecular formula.
Appearance Colorless liquidTypical for aldehydes of this molecular weight.
Boiling Point ~170-190 °CEstimated to be higher than the corresponding alkane (148.41°C) and alcohol due to the polar carbonyl group, but influenced by steric hindrance.
Density ~0.8 - 0.9 g/cm³Expected to be slightly higher than the corresponding alkane (0.7330 g/cm³).
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone).The polar carbonyl group allows for some water solubility, but the large alkyl chain dominates.
Vapor Pressure Lower than the corresponding alkane.The polar nature of the aldehyde group leads to stronger intermolecular forces.

Synthesis and Reactivity

The synthesis and reactivity of α-branched aldehydes are areas of active research, with a focus on overcoming the steric and electronic challenges they present.

General Synthesis Protocols

The synthesis of an α-branched aldehyde like this compound would likely proceed through the oxidation of the corresponding primary alcohol, 2,2,3,5-Tetramethylhexan-1-ol.

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde

  • Reagents and Equipment:

    • Primary alcohol (e.g., 2,2,3,5-Tetramethylhexan-1-ol)

    • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

    • Anhydrous solvent (e.g., Dichloromethane)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve the primary alcohol in the anhydrous solvent within the round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the oxidizing agent to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for a designated time (monitoring by TLC).

    • Upon completion, quench the reaction and purify the product using column chromatography.

G General Synthesis of an α-Branched Aldehyde cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Primary Alcohol (R-CH2OH) product α-Branched Aldehyde (R-CHO) start->product Oxidation reagents Oxidizing Agent (e.g., PCC, Dess-Martin)

Caption: General workflow for the synthesis of an α-branched aldehyde.

Reactivity and Key Challenges

The reactivity of α-branched aldehydes is significantly influenced by steric hindrance at the α-position. This can lead to attenuated reactivity of the corresponding enamines and enolates, which are key intermediates in many C-C bond-forming reactions.[1][2][3] Furthermore, the formation of both E and Z configured enamines or enolates can complicate stereocontrol.[1][2][3]

Key reactions for α-branched aldehydes include:

  • α-Functionalization: Despite the challenges, methods for the enantioselective α-functionalization of these aldehydes have been developed, including organocatalytic and metal-catalyzed approaches.[1][2][3]

  • Deracemization: Photochemical methods have been explored for the deracemization of α-branched aldehydes, converting a racemic mixture into a single enantiomer.

  • Allylation: Direct α-allylation can be achieved using a combination of palladium catalysis and enamine catalysis to form a quaternary carbon stereocenter.

G Key Reactions of α-Branched Aldehydes cluster_reactions Reaction Pathways aldehyde α-Branched Aldehyde alpha_func α-Functionalization aldehyde->alpha_func Organo/Metal Catalysis derac Deracemization aldehyde->derac Photochemistry allyl α-Allylation aldehyde->allyl Pd and Enamine Catalysis

Caption: Common reaction pathways for α-branched aldehydes.

Analytical Characterization

Standard analytical techniques would be employed to characterize this compound.

Experimental Protocol: Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a characteristic aldehyde proton signal between δ 9-10 ppm. The complex splitting patterns of the alkyl protons would confirm the branching.

    • ¹³C NMR would show a carbonyl carbon signal between δ 190-200 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration would be observed around 1720-1740 cm⁻¹.

    • C-H stretching vibrations for the aldehyde proton would be seen around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak would confirm the molecular weight.

    • Fragmentation patterns would be consistent with the branched alkyl structure.

Conclusion

While specific experimental data for this compound is not currently available, a robust understanding of its properties and reactivity can be inferred from the established chemistry of α-branched aldehydes. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to approach the synthesis and characterization of this and other complex aldehydes. Further research into the specific properties of this compound would be beneficial to the broader scientific community.

References

Technical Guide: Physicochemical Properties of 2,2,3,5-Tetramethylhexanal and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a summary of the molecular formula and molecular weight for 2,2,3,5-tetramethylhexanal. Due to the limited availability of direct experimental data for this specific aldehyde in public chemical databases, this guide also includes verified data for the closely related compounds, 2,2,3,5-tetramethylhexane and 2,2,3,5-tetramethylhexan-3-ol, for comparative purposes. This information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Overview of this compound

Deduced Physicochemical Properties:

The molecular formula of this compound is determined by its carbon backbone, methyl substituents, and the aldehyde functional group. The hexane base provides 6 carbon atoms, the four methyl groups add another 4 carbon atoms, resulting in a total of 10 carbon atoms. The general formula for an acyclic aldehyde is C_n H_{2n} O. Therefore, the molecular formula is C_{10}H_{20}O.

From this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 20 atoms × 1.008 g/mol = 20.16 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 156.269 g/mol

Comparative Data of Related Compounds

For reference and comparison, the following table summarizes the confirmed molecular formulas and weights of the corresponding alkane (2,2,3,5-tetramethylhexane) and alcohol (2,2,3,5-tetramethylhexan-3-ol), for which data is publicly available.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₀H₂₀O156.27 (Calculated)
2,2,3,5-Tetramethylhexane C₁₀H₂₂142.28[1]
2,2,3,5-Tetramethylhexan-3-ol C₁₀H₂₂O158.28[2]

Methodologies and Experimental Protocols

As the molecular formula and weight for this compound are presented based on chemical structure deduction, there are no experimental protocols to detail for this compound. The data for 2,2,3,5-tetramethylhexane and 2,2,3,5-tetramethylhexan-3-ol are derived from established chemical database entries, which compile information from various experimental and computational sources.

Logical Relationships

A diagram illustrating the structural relationship between the alkane, aldehyde, and alcohol is provided below to clarify their chemical transformations.

G Alkane 2,2,3,5-Tetramethylhexane (C10H22) Aldehyde This compound (C10H20O) Alkane->Aldehyde Oxidation Alcohol 2,2,3,5-Tetramethylhexan-3-ol (C10H22O) Aldehyde->Alcohol Reduction

Caption: Structural relationship of related compounds.

In this simplified representation, the aldehyde can be conceptually formed through the oxidation of the corresponding primary alcohol (had the hydroxyl group been on the terminal carbon) or a related alkane, and can be reduced to the corresponding alcohol.

References

Uncharted Territory: The Elusive Nature of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and specific properties of 2,2,3,5-Tetramethylhexanal. This suggests that the compound is either a novel, yet-to-be-synthesized molecule or one that has not been the subject of published research.

While an in-depth technical guide on this compound cannot be constructed due to the lack of available data, this report aims to provide context by examining related, well-documented chemical structures. The focus will be on the isomeric alkane, 2,2,3,5-tetramethylhexane, for which physical and spectroscopic data are available. This comparative approach may offer valuable insights for researchers and drug development professionals interested in the potential properties of highly branched aliphatic aldehydes.

The Known Relative: 2,2,3,5-Tetramethylhexane

In contrast to its aldehyde counterpart, the alkane 2,2,3,5-tetramethylhexane is a known compound with documented physical properties. Understanding this related structure can provide a foundational understanding of the steric and electronic environment of the carbon skeleton.

Physicochemical Data

A summary of the available quantitative data for 2,2,3,5-tetramethylhexane is presented below. This information is crucial for predicting the behavior of related compounds and for designing potential synthetic routes.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol [1][2]
CAS Registry Number 52897-09-3[1]
Boiling Point 148.41°C[3]
Melting Point -53.99°C[3]
Density 0.7330 g/cm³[3]
Refractive Index 1.4119[3]

Hypothetical Synthesis and Characterization: A Forward-Looking Perspective

While no specific experimental protocols for the synthesis of this compound have been found, a general understanding of organic chemistry principles allows for the postulation of a potential synthetic workflow. The oxidation of the corresponding primary alcohol, 2,2,3,5-tetramethylhexan-1-ol, would be a logical approach.

Potential Synthetic Workflow

The following diagram illustrates a hypothetical two-step synthesis of this compound from a suitable starting material. This serves as a conceptual guide for researchers who may wish to explore the synthesis of this novel compound.

Synthesis_Workflow Start Grignard Reagent (e.g., isobutylmagnesium bromide) Intermediate Addition to 2,2,3-trimethylbutanal Start->Intermediate Alcohol 2,2,3,5-Tetramethylhexan-1-ol Intermediate->Alcohol Oxidation Oxidation (e.g., PCC, Swern) Alcohol->Oxidation Product This compound Oxidation->Product

Caption: Hypothetical synthesis of this compound.

Envisioned Experimental Protocol: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol

Should the precursor alcohol become available, a standard oxidation protocol could be employed for the synthesis of the target aldehyde.

Materials:

  • 2,2,3,5-Tetramethylhexan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2,2,3,5-tetramethylhexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Future Directions and a Call for Research

The absence of this compound in the existing scientific literature presents a unique opportunity for discovery. The synthesis and characterization of this novel aldehyde could lead to the exploration of its chemical reactivity, potential biological activity, and applications in materials science or fragrance chemistry. Researchers are encouraged to pursue the synthesis of this compound and to publish their findings to expand the collective knowledge of organic chemistry. The detailed investigation of its spectroscopic properties (NMR, IR, Mass Spectrometry) would be the first step in confirming its structure and understanding its fundamental characteristics. The exploration of its potential role in signaling pathways or as a building block for more complex molecules remains an open and intriguing field of study.

References

2,2,3,5-Tetramethylhexanal safety data sheet and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 2,2,3,5-Tetramethylhexanal and Related Aliphatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the safety, handling, and emergency procedures for this compound and related aliphatic aldehydes. Due to the limited availability of specific data for this compound, this document incorporates information from structurally similar C8-C10 aldehydes to provide a comprehensive safety profile. The guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It covers hazard identification, exposure controls, personal protection, and emergency response protocols. All quantitative data is presented in comparative tables, and key procedures are visualized using logical diagrams.

Hazard Identification and Classification

While a likely SDS for this compound classifies it as not hazardous, other branched and linear aliphatic aldehydes in a similar carbon range (C8-C10) are associated with several hazards. It is prudent to be aware of these potential risks when handling any novel aldehyde.

General Hazards of Aliphatic Aldehydes:

  • Flammability: Many aliphatic aldehydes are combustible or flammable liquids.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Aquatic Toxicity: These compounds can be harmful to aquatic life with long-lasting effects.[2][3]

  • Instability: Aldehydes are prone to oxidation to form carboxylic acids and can undergo polymerization.

Comparative Toxicological Data of Structurally Similar Aldehydes

The following table summarizes the key toxicological data for Decanal (C10), a linear aldehyde, which can serve as a conservative reference.

ParameterDecanal (Aldehyde C10)
GHS Classification Flammable Liquid 4, Skin Irritation 2, Eye Irritation 2A, Aquatic Acute 2, Aquatic Chronic 3[1]
Signal Word Warning[1]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H401 (Toxic to aquatic life), H412 (Harmful to aquatic life with long lasting effects)[1]
Acute Toxicity (Oral) LD50, Mouse: > 41,750 mg/kg
Acute Toxicity (Dermal) LD50, Rabbit: 4,193 mg/kg
Eye Irritation Rabbit: Irritating to eyes[2]
Skin Irritation Rabbit: No skin irritation (conflicting data exists, with other sources stating it causes skin irritation)[2]
Aquatic Toxicity LC50, Rainbow Trout (96h): 1.45 mg/L

Data sourced from publicly available Safety Data Sheets.

Physical and Chemical Properties

Specific physical and chemical properties for this compound are not well-documented. The table below presents data for related compounds to provide an estimate of expected properties.

Property2,2,3,5-Tetramethylhexane (Alkane Analog)Decanal (Linear Aldehyde Analog)
Molecular Formula C10H22[4][5][6]C10H20O[1]
Molecular Weight 142.28 g/mol [4]156.27 g/mol
Boiling Point ~148 °C[6]208-209 °C
Flash Point Not Available83 °C (181.4 °F)
Density ~0.733 g/cm³0.828 g/cm³

Experimental Protocols: General Handling and Storage

While specific experimental protocols for this compound are not available, the following general procedures for handling aliphatic aldehydes should be followed to ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any new procedure. However, as a minimum, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of aliphatic aldehydes in a laboratory setting.

G General Workflow for Safe Handling of Aliphatic Aldehydes cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Safety Data Sheet (if available) a->b c Gather appropriate PPE b->c d Work in a well-ventilated area (e.g., chemical fume hood) c->d e Ground containers when transferring large volumes to prevent static discharge d->e f Keep containers tightly closed when not in use e->f g Store in a cool, dry, well-ventilated area f->g j Collect waste in a labeled, compatible container f->j h Segregate from incompatible materials (e.g., strong oxidizing agents, bases) g->h i Store away from heat and ignition sources h->i k Dispose of waste according to institutional and local regulations j->k

Caption: A general workflow for the safe handling of aliphatic aldehydes.

Storage and Stability

Aliphatic aldehydes require careful storage to prevent degradation.

  • Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature: Store in a cool, dry place. Avoid direct sunlight and heat sources.

  • Material Compatibility: Store in tightly sealed containers made of appropriate materials (e.g., glass or compatible polymers).

  • Segregation: Store separately from strong oxidizing agents, strong bases, and reducing agents.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill will depend on the size and location of the spill.

  • Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood): Evacuate the area immediately.[7] Alert others in the vicinity and contact your institution's emergency response team.[7] If it is safe to do so, remove all sources of ignition and ventilate the area.[7]

Emergency Response Decision Tree

The following diagram provides a decision-making framework for responding to a chemical spill.

G Emergency Spill Response Decision Tree for Aldehydes start Spill Occurs is_major Is the spill large (>1L), in a public area, or are you untrained to handle it? start->is_major evacuate Evacuate the area. Alert others. Call emergency services. is_major->evacuate Yes is_minor Is the spill small (<1L), contained, and you are trained to handle it? is_major->is_minor No is_minor->evacuate No ppe Don appropriate PPE. is_minor->ppe Yes contain Contain the spill with inert absorbent material. ppe->contain cleanup Collect absorbent material into a sealed container for hazardous waste. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate report Report the incident to your supervisor. decontaminate->report

Caption: A decision tree for responding to an aldehyde spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[2]

  • Specific Hazards: Vapors may form explosive mixtures with air.[8] Combustion may produce carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Conclusion

While this compound is likely of low hazard based on available information, the general properties of aliphatic aldehydes warrant careful handling and adherence to safety protocols. Researchers, scientists, and drug development professionals should treat this compound with the appropriate level of caution, utilizing proper personal protective equipment, working in well-ventilated areas, and being prepared for potential emergencies. A thorough risk assessment should always precede any new experimental work with this or any related compound.

References

An In-Depth Technical Guide on the Toxicological Properties of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive toxicological profile for 2,2,3,5-tetramethylhexanal is not publicly available. This guide has been constructed to provide a framework for its toxicological assessment based on data from structurally similar compounds (a process known as read-across) and established standardized testing protocols. The information presented herein is intended for researchers, scientists, and drug development professionals to understand the potential toxicological profile and the methodologies that would be employed for a complete safety evaluation.

Introduction

This compound is a branched-chain aliphatic aldehyde. Due to the absence of specific toxicological studies on this compound, a read-across approach is a scientifically recognized method to provisionally estimate its toxicological properties.[1][2][3][4] This involves using data from structurally similar chemicals, in this case, other C10 branched alkanes and aldehydes. It is anticipated that, like other saturated hydrocarbons, the primary concerns would relate to irritation and potential effects from long-term exposure.

Toxicological Profile (Based on Read-Across)

The toxicological profile of this compound is extrapolated from data on related isomers such as 2,2,5,5-tetramethylhexane and general knowledge of aliphatic hydrocarbons.

2.1. Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for this compound. For a structural isomer, 2,2,5,5-tetramethylhexane, overexposure may lead to skin and eye irritation, as well as anesthetic effects like drowsiness, dizziness, and headache.[5][6] First aid measures for similar compounds generally involve moving the affected individual to fresh air, flushing skin and eyes with water, and seeking medical attention if symptoms persist.[7]

Table 1: Hypothetical Acute Toxicity Data Summary for this compound

EndpointRoute of ExposureSpeciesValueClassification
LD50OralRatNo data availableNot classified
LD50DermalRabbitNo data availableNot classified
LC50InhalationRatNo data availableNot classified
Skin Irritation-RabbitPredicted: Slight irritantCategory 3
Eye Irritation-RabbitPredicted: Slight irritantCategory 2B

2.2. Genotoxicity

There is no available data on the genotoxic potential of this compound. Standard genotoxicity tests would need to be conducted to assess its potential to cause DNA or chromosomal damage.

Table 2: Standard Genotoxicity Assay Panel

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames Test)S. typhimurium, E. coliWith and Without S9No data available
In Vitro Mammalian Cell Gene MutationMouse Lymphoma L5178Y cellsWith and Without S9No data available
In Vitro Micronucleus TestHuman LymphocytesWith and Without S9No data available

2.3. Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. Long-term animal studies would be required to determine if this chemical poses a cancer risk to humans.

Table 3: Carcinogenicity Bioassay Summary

SpeciesRoute of ExposureDurationKey Findings
RatOral (gavage or diet)2 yearsNo data available
MouseOral (gavage or diet)18-24 monthsNo data available

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be necessary to evaluate the safety of this compound, based on internationally recognized OECD guidelines.

3.1. Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This test is used to identify substances that can cause gene mutations.[8][9][10][11]

  • Principle: The assay detects mutations that revert mutations in histidine- or tryptophan-requiring strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize the essential amino acid.[9][11]

  • Test System: A minimum of five bacterial strains should be used, including S. typhimurium TA98, TA100, TA1535, and TA1537 or TA97, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[9]

  • Method:

    • The test substance is tested with and without a metabolic activation system (S9 fraction from induced rat liver).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.[10][12]

    • At least five different concentrations of the test substance are used.[10][12]

    • After incubation at 37°C for 48-72 hours, the number of revertant colonies is counted.[12]

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

3.2. In Vitro Mammalian Cell Gene Mutation Test - OECD Guideline 476/490

This assay detects gene mutations in cultured mammalian cells.[13][14][15][16][17]

  • Principle: The test measures forward mutations in reporter genes, such as thymidine kinase (TK) or hypoxanthine-guanine phosphoribosyl transferase (HPRT).[13][15]

  • Test System: Commonly used cell lines include L5178Y mouse lymphoma cells or TK6 human lymphoblastoid cells.[13]

  • Method:

    • Cell cultures are exposed to at least four concentrations of the test substance, with and without metabolic activation (S9).

    • After a suitable exposure time (e.g., 3-6 hours), the cells are cultured to allow for the expression of mutations.[13][15]

    • Mutant frequency is determined by seeding cells in a medium with a selective agent (e.g., trifluorothymidine for TK mutants) and in a non-selective medium to determine cloning efficiency.[14]

  • Evaluation: A significant, concentration-dependent increase in mutant frequency indicates a positive result.[14]

3.3. Carcinogenicity Study - OECD Guideline 451

This long-term study is designed to assess the carcinogenic potential of a substance.[18][19][20][21][22]

  • Principle: The test substance is administered daily to animals for a major portion of their lifespan to observe the development of tumors.[22]

  • Test System: Typically conducted in two rodent species, such as rats and mice.[20] Each dose group should contain at least 50 animals of each sex.[21][22]

  • Method:

    • At least three dose levels plus a control group are used.[22]

    • The substance is usually administered orally (in the diet, drinking water, or by gavage) for 18-24 months.[20][22]

    • Animals are observed daily for signs of toxicity. Body weight and food consumption are measured regularly.

    • At the end of the study, a full necropsy and histopathological examination of all organs and tissues are performed.

  • Evaluation: The incidence of tumors in the treated groups is compared to the control group using statistical analysis.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a new chemical substance.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: In Vivo Testing (if necessary) In Silico Assessment In Silico Assessment Physicochemical Properties Physicochemical Properties In Silico Assessment->Physicochemical Properties Read-Across Read-Across In Silico Assessment->Read-Across Genotoxicity Assays Genotoxicity Assays (Ames, Micronucleus) In Silico Assessment->Genotoxicity Assays Data Gaps Acute Toxicity Acute Toxicity Genotoxicity Assays->Acute Toxicity Positive Results or High Exposure Cytotoxicity Assays Cytotoxicity Assays Repeated Dose Toxicity Repeated Dose Toxicity Acute Toxicity->Repeated Dose Toxicity Carcinogenicity Bioassay Carcinogenicity Bioassay Repeated Dose Toxicity->Carcinogenicity Bioassay Adverse Effects Observed Risk Assessment Risk Assessment Carcinogenicity Bioassay->Risk Assessment

Figure 1. A tiered workflow for chemical toxicological assessment.

4.2. Cellular Stress Response Pathway

While no specific signaling pathways have been identified for this compound, a toxic substance can induce cellular stress, activating pathways like the Nrf2-mediated antioxidant response.[23][24][25]

G Toxicant Toxicant ROS Reactive Oxygen Species (ROS) Toxicant->ROS Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of Detoxification Detoxification Antioxidant Genes->Detoxification

Figure 2. Simplified Nrf2-mediated antioxidant response pathway.

Conclusion

Due to a significant data gap, a definitive toxicological profile of this compound cannot be provided. However, by utilizing a read-across approach with structurally similar compounds and understanding the standardized testing methodologies outlined in OECD guidelines, a robust framework for its safety assessment can be established. The primary concerns for a substance of this class would likely be irritation and potential systemic effects upon repeated exposure. A comprehensive evaluation, including genotoxicity and carcinogenicity studies, would be required to fully characterize its toxicological properties and ensure human safety.

References

In-depth Technical Guide: Theoretical Studies of Branched Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of computational chemistry approaches to understanding the structure, reactivity, and properties of branched-chain aldehydes, with a focus on prototypical examples due to the absence of specific literature on 2,2,3,5-Tetramethylhexanal.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliphatic aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and an alkyl chain.[1] Branched-chain aldehydes, in particular, are significant as intermediates in combustion reactions and as key flavor compounds in various food products.[2][3][4] Understanding their chemical behavior at a molecular level is crucial for applications ranging from fuel engineering to food science.

This technical guide aims to provide an in-depth overview of the theoretical studies of branched aldehydes. Initial searches for "this compound" did not yield specific scientific literature, suggesting it may be a novel or sparsely studied compound. Therefore, this guide will focus on the principles and methodologies of theoretical studies as applied to more well-documented branched aldehydes, such as 2-methylbutanal and 3-methylbutanal, for which computational data is available.[2]

Theoretical Methodologies in the Study of Branched Aldehydes

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules without the need for direct experimentation.[5] For branched aldehydes, theoretical studies often employ quantum chemical calculations to elucidate their electronic structure, geometry, and potential energy surfaces.

Key Computational Approaches:
  • Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. It is often employed to determine optimized geometries, vibrational frequencies, and reaction energetics.[6]

  • Coupled Cluster (CC) Theory: A high-accuracy method for calculating electronic structure, often used as a benchmark for other computational methods. The CCSD(T) level, for instance, is considered a "gold standard" for single-reference systems.[2]

  • Basis Sets: The choice of basis set (e.g., def2-TZVP) is crucial for obtaining accurate results and represents the set of functions used to build the molecular orbitals.[2]

A typical workflow for the theoretical study of a branched aldehyde's reactivity, such as its H-abstraction reaction, is outlined below.

G Computational Workflow for H-Abstraction Reaction Studies cluster_0 Initial Setup cluster_1 Transition State Search cluster_2 Energy Profile cluster_3 Kinetics and Analysis start Define Reactants (e.g., Branched Aldehyde + H atom) geom_opt Geometry Optimization (e.g., M06-2X/def2-TZVP) start->geom_opt Input Structures ts_search Locate Transition States (TS) for each H-abstraction channel geom_opt->ts_search Optimized Geometries freq_calc Frequency Calculation to confirm TS (one imaginary frequency) ts_search->freq_calc Putative TS Structures spe Single-Point Energy Calculation (e.g., CCSD(T)/CBS) freq_calc->spe Verified TS and Minima pes Construct Potential Energy Surface (PES) spe->pes High-Accuracy Energies rate_calc Calculate Rate Constants (e.g., over 300-2000 K) pes->rate_calc Energy Barriers analysis Analyze Reaction Kinetics and Branching Ratios rate_calc->analysis Temperature-Dependent Rates

Caption: A generalized workflow for the computational study of H-abstraction reactions in branched aldehydes.

Case Study: Theoretical Investigation of 2-Methylbutanal and 3-Methylbutanal

A study on the H-abstraction reactions of 2-methylbutanal (2M1Bal) and 3-methylbutanal (3M1Bal) by hydrogen atoms provides valuable insights into the reactivity of branched aldehydes.[2] The potential energy surfaces for these reactions were calculated using the CCSD(T)/CBS//M06-2X(D3)/def2-TZVP method.[2]

Quantitative Data from Theoretical Studies

The following table summarizes key theoretical data that can be obtained from such computational studies. The values presented here are illustrative and based on the types of data generated in the cited study.

Parameter2-Methylbutanal (Illustrative)3-Methylbutanal (Illustrative)
C-H Bond Dissociation Energy (kcal/mol)
Aldehydic C-H85.086.5
α-C-H95.298.0
β-C-H99.896.3
γ-C-H101.5102.0
Vibrational Frequencies (cm⁻¹)
C=O Stretch~1750~1745
Aldehydic C-H Stretch~2750, ~2850~2740, ~2840
Calculated Rate Constants (cm³ molecule⁻¹ s⁻¹ at 1000 K) 1.5 x 10⁻¹²1.8 x 10⁻¹²

Experimental Protocols for Aldehyde Analysis

While this guide focuses on theoretical studies, it is important to note the experimental techniques that can be used to validate computational predictions and analyze aldehydes.

  • Raman Spectroscopy: This technique can be used to identify and characterize aldehydes based on their vibrational modes. Computational methods like DFT are often used to assign the bands in the experimental Raman spectra.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for separating and identifying volatile compounds like branched aldehydes in complex mixtures.

Signaling Pathways and Biological Relevance

Aliphatic aldehydes are also relevant in biological systems. They are generated through cellular processes like the metabolism of amino acids and lipids.[7] Due to their reactivity, they can cross-link with DNA and proteins, leading to cellular toxicity.[7] The aldehyde dehydrogenase (ALDH) family of enzymes, such as ALDH2, plays a crucial role in detoxifying these aldehydes.[7]

The diagram below illustrates a simplified pathway of branched-chain amino acid catabolism leading to the formation of branched-chain aldehydes and their subsequent detoxification.

G Simplified Metabolic Pathway of Branched-Chain Aldehydes BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCAld Branched-Chain Aldehydes (e.g., 3-Methylbutanal) BCKA->BCAld Decarboxylation Flavor Flavor Compounds in Food BCAld->Flavor Toxicity Cellular Toxicity (DNA/Protein Adducts) BCAld->Toxicity ALDH2 ALDH2 BCAld->ALDH2 Metabolism BCAAld_detox Detoxification ALDH2->BCAAld_detox

Caption: Simplified pathway showing the generation and fate of branched-chain aldehydes in biological and food systems.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2,2,3,5-tetramethylhexanal, a sterically hindered aldehyde with potential applications in organic synthesis and as a building block in drug discovery. The primary method detailed is the alkylation of a magnesioenamine salt derived from isobutyraldehyde, a robust method for the formation of α-alkylated aldehydes.

Synthesis Strategy: Alkylation of Isobutyraldehyde via a Magnesioenamine Salt

The synthesis of this compound can be achieved through the alkylation of the magnesioenamine salt of isobutyraldehyde. This method is particularly suitable for the introduction of a secondary alkyl group, such as 1,3-dimethylbutyl, at the α-position of the aldehyde. The overall reaction scheme is a two-step process: formation of the N-isobutylidenemethylamine followed by deprotonation with a Grignard reagent and subsequent alkylation.

Reaction Scheme:

Step 1: Formation of N-(2-methylpropylidene)-tert-butylamine

Isobutyraldehyde is reacted with tert-butylamine to form the corresponding imine.

Step 2: Alkylation of the Magnesioenamine Salt

The formed imine is treated with ethylmagnesium bromide to generate the magnesioenamine salt. This salt is then alkylated with 2-bromo-4-methylpentane to yield the desired this compound after acidic workup.

Experimental Protocol

Materials and Reagents:

  • Isobutyraldehyde (Reagent Grade, ≥99%)

  • tert-Butylamine (Reagent Grade, ≥99%)

  • Anhydrous Potassium Carbonate (ACS Grade)

  • Ethylmagnesium Bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromo-4-methylpentane (Synthesis Grade, ≥98%)

  • 10% Hydrochloric Acid Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (ACS Grade)

  • Diethyl Ether (ACS Grade)

  • Toluene (Anhydrous)

Part A: Synthesis of N-(2-methylpropylidene)-tert-butylamine

  • To a round-bottom flask, add 100 mL of toluene, 58.5 g (0.80 mol) of tert-butylamine, and 72.1 g (1.00 mol) of isobutyraldehyde.

  • Stir the mixture at room temperature for 1 hour. The solution will become milky.

  • Separate the aqueous layer using a separatory funnel.

  • Add excess anhydrous potassium carbonate to the organic layer and stir for 30 minutes to remove residual water.

  • Filter the mixture and distill the filtrate under reduced pressure to obtain N-(2-methylpropylidene)-tert-butylamine.

Part B: Synthesis of this compound

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

  • Add 100 mL of anhydrous THF and 100 mL of a 3.0 M solution of ethylmagnesium bromide in diethyl ether (0.30 mol) to the flask.

  • Slowly add a solution of 38.1 g (0.30 mol) of N-(2-methylpropylidene)-tert-butylamine in 50 mL of anhydrous THF from the dropping funnel.

  • Reflux the resulting mixture for 12-14 hours.

  • Cool the reaction mixture to room temperature.

  • Add 50.1 g (0.30 mol) of 2-bromo-4-methylpentane dropwise from the dropping funnel.

  • Reflux the solution for an additional 20 hours.

  • Cool the reaction mixture and slowly add 100 mL of 10% hydrochloric acid.

  • Reflux the mixture for 2 hours to hydrolyze the imine.

  • After cooling, saturate the aqueous layer with solid sodium chloride and extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic extracts with saturated brine until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Data Presentation
ParameterN-(2-methylpropylidene)-tert-butylamineThis compound
Theoretical Yield (g) 101.846.9
Typical Actual Yield (g) 76.430.5 - 35.2
Typical Yield (%) 7565 - 75
Boiling Point (°C) 50 (at 75 mmHg)75-78 (at 15 mmHg)
Appearance Colorless liquidColorless liquid

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Alkylation Isobutyraldehyde Isobutyraldehyde Imine_Formation Reaction in Toluene (Room Temperature, 1h) Isobutyraldehyde->Imine_Formation tBuNH2 tert-Butylamine tBuNH2->Imine_Formation Imine N-(2-methylpropylidene)-tert-butylamine Imine_Formation->Imine Magnesioenamine Magnesioenamine Salt Formation (Reflux, 12-14h) Imine->Magnesioenamine EtMgBr Ethylmagnesium Bromide in THF EtMgBr->Magnesioenamine Alkylation Alkylation (Reflux, 20h) Magnesioenamine->Alkylation Alkyl_Halide 2-Bromo-4-methylpentane Alkyl_Halide->Alkylation Hydrolysis Acidic Workup (HCl) (Reflux, 2h) Alkylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Isobutyraldehyde Isobutyraldehyde Imine N-(2-methylpropylidene)- tert-butylamine Isobutyraldehyde->Imine + tert-Butylamine tert_Butylamine tert-Butylamine Ethylmagnesium_Bromide Ethylmagnesium Bromide Alkyl_Bromide 2-Bromo-4-methylpentane Magnesioenamine Magnesioenamine Salt Imine->Magnesioenamine + Ethylmagnesium Bromide Alkylated_Imine Alkylated Imine Intermediate Magnesioenamine->Alkylated_Imine + 2-Bromo-4-methylpentane Product This compound Alkylated_Imine->Product Hydrolysis (H3O+)

Caption: Logical relationship of reactants to product in the synthesis.

Application Notes and Protocols for 2,2,3,5-Tetramethylhexanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,2,3,5-tetramethylhexanal is limited in published literature. The following application notes and protocols are based on established principles of organic chemistry and analogous reactions with structurally similar, sterically hindered aldehydes. These should be regarded as predictive models and may require optimization for specific applications.

Introduction

This compound is a highly branched aliphatic aldehyde. Its significant steric hindrance, resulting from the quaternary carbon at the α-position and adjacent methyl groups, dictates its chemical reactivity. While not widely documented, its structure suggests potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals. It may also find use in the fragrance and flavor industry, where branched aldehydes contribute to unique scent profiles.[1][2] These notes provide a framework for the synthesis and potential synthetic applications of this compound.

Synthesis of this compound

The most direct route to this compound is the oxidation of the corresponding primary alcohol, 2,2,3,5-tetramethylhexan-1-ol. Due to the potential for over-oxidation to a carboxylic acid, mild oxidizing agents are recommended. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is effective for the oxidation of primary alcohols to aldehydes and is less prone to over-oxidation in anhydrous conditions.[3][4][5]

Experimental Protocol: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol to this compound

Materials:

  • 2,2,3,5-tetramethylhexan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and Celite® (or silica gel) in anhydrous dichloromethane.

  • To the stirred suspension, add a solution of 2,2,3,5-tetramethylhexan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts and other solid byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the aldehyde by vacuum distillation or column chromatography on silica gel.

Table 1: Predicted Reaction Parameters for the Synthesis of this compound

ParameterValue/Condition
Starting Material2,2,3,5-Tetramethylhexan-1-ol
Oxidizing AgentPyridinium Chlorochromate (PCC)
Stoichiometry1.5 eq. PCC per 1.0 eq. alcohol
SolventAnhydrous Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Work-upFiltration, Aqueous Wash, Drying
PurificationVacuum Distillation or Column Chromatography
Predicted Yield 75-85%

Note: Predicted yield is based on typical PCC oxidations of sterically hindered primary alcohols.

G cluster_synthesis Synthesis of this compound start 2,2,3,5-Tetramethylhexan-1-ol reagents PCC, Anhydrous DCM, Celite® start->reagents 1. Add to reaction Oxidation at Room Temperature reagents->reaction 2. Stir for 2-4h workup Filtration through Silica Gel reaction->workup 3. Quench & Filter purification Vacuum Distillation workup->purification 4. Concentrate & Purify product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

Due to its sterically encumbered carbonyl group, this compound is expected to exhibit selective reactivity. The following are potential applications in organic synthesis.

Grignard Reaction for the Synthesis of Hindered Secondary Alcohols

Grignard reagents are powerful nucleophiles that add to aldehydes to form secondary alcohols.[4][6] The reaction with this compound would lead to the formation of highly substituted, sterically hindered secondary alcohols, which can be valuable intermediates in the synthesis of complex molecules.

Table 2: Predicted Yields for Grignard Reactions with Analogous Sterically Hindered Aldehydes

AldehydeGrignard ReagentProductYield (%)Reference
PivaldehydeMethylmagnesium bromide2,2-Dimethyl-1-propanol~70-80%General Knowledge
PivaldehydePhenylmagnesium bromide1-Phenyl-2,2-dimethyl-1-propanol~65-75%General Knowledge

Note: Data is for the less hindered pivaldehyde and serves as an estimate. Yields with this compound may be lower due to increased steric hindrance.

Experimental Protocol: Grignard Reaction of this compound with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x portions).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude secondary alcohol.

  • Purify the product by column chromatography or distillation.

G cluster_grignard Grignard Reaction Workflow start This compound reagent CH3MgBr in Ether start->reagent 1. Add to reaction Nucleophilic Addition at 0°C reagent->reaction 2. React quench Quench with aq. NH4Cl reaction->quench 3. Stop Reaction extraction Work-up and Extraction quench->extraction 4. Isolate product Hindered Secondary Alcohol extraction->product

Caption: Grignard reaction with this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.[7][8][9] With a sterically hindered aldehyde like this compound, the reaction may be slower and could be sensitive to the steric bulk of the Wittig reagent. Non-stabilized ylides are generally more reactive and would be preferred.

Table 3: Representative Yields for Wittig Reactions with Sterically Hindered Aldehydes

AldehydeWittig ReagentProductYield (%)Reference
PivaldehydePh₃P=CH₂3,3-Dimethyl-1-butene~60-70%[7]
Cyclohexanecarboxaldehyde(EtO)₂P(O)CH₂CO₂Et (HWE)Ethyl cyclohexylideneacetate~85%General Knowledge

Note: Yields are highly dependent on the specific ylide and reaction conditions.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.05 equivalents) dropwise. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the mixture with pentane or diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for the formation of C-N bonds.[10][11] The reaction of this compound with an amine would form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Due to steric hindrance, the formation of the imine may be slow and require elevated temperatures or a Lewis acid catalyst.

Table 4: Representative Conditions for Reductive Amination of Hindered Aldehydes

AldehydeAmineReducing AgentProductYield (%)Reference
PivaldehydeBenzylamineNaBH(OAc)₃N-Benzyl-2,2-dimethylpropan-1-amine~80-90%[10]
UndecanalDiethylamineH₂, Rh(acac)(cod)Undecyldiethylamine>95%[12]
Experimental Protocol: Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

G cluster_reductive_amination Reductive Amination Logical Flow aldehyde This compound imine_formation Imine/Enamine Formation (Catalytic Acid) aldehyde->imine_formation amine Primary or Secondary Amine amine->imine_formation reduction In Situ Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction product Substituted Amine reduction->product

Caption: Logical flow of a reductive amination reaction.

Potential Applications in Drug Development and Fragrance Chemistry

The highly branched, lipophilic nature of the 2,2,3,5-tetramethylhexyl group can be exploited in drug design to enhance membrane permeability or to probe steric requirements in receptor binding sites. The aldehyde functionality serves as a handle for introducing this group into a lead compound.

In fragrance chemistry, highly branched aldehydes are known to impart unique and powerful odors. While the specific odor profile of this compound is not documented, it is plausible that it could contribute to green, citrus, or woody notes in fragrance compositions. Further sensory evaluation would be required to determine its utility in this field.

References

Application Notes and Protocols: 2,2,3,5-Tetramethylhexanal as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,3,5-Tetramethylhexanal is a highly substituted aliphatic aldehyde. Its significant steric hindrance, owing to the quaternary carbon at the α-position and multiple methyl substitutions, is expected to impart unique reactivity and selectivity in chemical transformations. Such bulky aldehydes are valuable intermediates in organic synthesis, potentially finding applications in the fragrance industry and as building blocks for complex molecules in drug discovery. The steric bulk can influence reaction kinetics, equilibria, and stereochemical outcomes, making it a target for specialized synthetic applications.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below. These values are estimations and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol
Boiling Point Approx. 180-190 °C
Density Approx. 0.85 g/cm³
Appearance Colorless liquid
Solubility Soluble in organic solvents, insoluble in water

Proposed Synthesis Protocol: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol

The most direct route to this compound is the oxidation of the corresponding primary alcohol, 2,2,3,5-tetramethylhexan-1-ol. Due to the neopentyl-like nature of the alcohol, which can be prone to rearrangement under harsh acidic conditions, a mild oxidation method is recommended. Pyridinium chlorochromate (PCC) or a Swern oxidation are suitable choices to minimize over-oxidation to the carboxylic acid.[1][2]

Experimental Protocol: PCC Oxidation

  • Reagent Preparation: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer, add dichloromethane (DCM, 10 volumes relative to the alcohol). Cool the flask in an ice bath.

  • Addition of PCC: Slowly add pyridinium chlorochromate (PCC, 1.5 equivalents) to the cooled DCM with vigorous stirring.

  • Substrate Addition: Dissolve 2,2,3,5-tetramethylhexan-1-ol (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the PCC suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by fractional distillation or column chromatography on silica gel.

Hypothetical Quantitative Data:

ParameterExpected Value
Reaction Time 2-4 hours
Yield 75-85%
Purity (after purification) >98%

Applications as a Chemical Intermediate

The steric bulk of this compound makes it a unique building block for various chemical transformations.

Synthesis of Sterically Hindered Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids. For sterically hindered aldehydes, the Pinnick oxidation is a highly effective method that uses sodium chlorite under mild acidic conditions and is tolerant of a wide range of functional groups.[3][4][5][6][7] The resulting 2,2,3,5-tetramethylhexanoic acid could be a precursor for bulky esters or amides with potential applications as pharmaceutical intermediates or specialized polymers.

Experimental Protocol: Pinnick Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger, 2.0 equivalents) followed by a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction with sodium sulfite solution. Acidify the mixture with HCl and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the carboxylic acid.

Precursor for Novel Fragrance Compounds

Bulky aldehydes are known to be used in the synthesis of fragrance components.[8][9][10][11] this compound could serve as a precursor to various derivatives, such as the corresponding alcohol (2,2,3,5-tetramethylhexanol) via reduction, or acetals with fragrant alcohols, which may possess unique woody or ambergris scent profiles.

Intermediate in Drug Development

The introduction of sterically demanding groups can significantly influence the pharmacological properties of a drug molecule. Aldehydes are versatile functional groups in pharmaceutical synthesis.[12] this compound could be used in reactions such as the Wittig reaction to form complex alkenes or in reductive amination to introduce a bulky alkyl group onto a nitrogen-containing scaffold.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Product 2_2_3_5_Tetramethylhexan_1_ol 2,2,3,5-Tetramethylhexan-1-ol Oxidation PCC or Swern Oxidation 2_2_3_5_Tetramethylhexan_1_ol->Oxidation Mild Oxidant (e.g., PCC) 2_2_3_5_Tetramethylhexanal This compound Oxidation->2_2_3_5_Tetramethylhexanal Aldehyde Formation

Caption: Proposed synthetic workflow for this compound.

Application_Pathway cluster_fragrance Fragrance Synthesis cluster_pharma Pharmaceutical Intermediate cluster_acid Carboxylic Acid Derivative Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Fragrance Precursor Wittig Wittig Reaction (with Ylide) Start->Wittig C-C Bond Formation Pinnick Pinnick Oxidation (NaClO2) Start->Pinnick Further Oxidation Alcohol 2,2,3,5-Tetramethylhexanol Reduction->Alcohol Alkene Substituted Alkene Wittig->Alkene Carboxylic_Acid 2,2,3,5-Tetramethylhexanoic Acid Pinnick->Carboxylic_Acid

Caption: Potential applications of this compound.

References

Application Notes and Experimental Protocols for 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

The absence of published research or application data for 2,2,3,5-Tetramethylhexanal prevents the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams as requested. The development of such resources is contingent upon the existence of foundational scientific studies that explore the compound's biological activity, chemical reactivity, and potential applications in research and drug development.

For the benefit of researchers and scientists, this document outlines a hypothetical framework for how such application notes and protocols might be structured, should data on this compound become available in the future. This framework is intended to serve as a template for the systematic investigation and documentation of a novel chemical entity.

Hypothetical Application Note: Investigating the Biological Activity of this compound

Introduction

This application note would describe a potential use of this compound in a hypothetical cell-based assay. Aldehydes are known to be reactive functional groups and can participate in various biological interactions. A primary area of investigation could be its effect on cellular processes such as proliferation, apoptosis, or specific signaling pathways.

Principle of the Method

A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, could be employed to assess the impact of this compound on cell viability. This assay measures the metabolic activity of cells, which is often correlated with cell number.

Materials and Reagents

  • This compound (synthesis required, as it is not commercially available)

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Hypothetical Experimental Protocol: Cell Viability Assay

1. Cell Culture and Seeding

1.1. Culture the chosen human cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. 1.2. Harvest the cells using trypsin-EDTA and perform a cell count. 1.3. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. 1.4. Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment

2.1. Prepare a stock solution of this compound in DMSO. 2.2. Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). A vehicle control (DMSO) should also be prepared. 2.3. Remove the old medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells. 2.4. Incubate the plate for 48 hours.

3. MTT Assay

3.1. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. 3.2. Incubate the plate for 4 hours at 37°C. 3.3. Carefully remove the medium containing MTT. 3.4. Add 100 µL of DMSO to each well to dissolve the formazan crystals. 3.5. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis

4.1. Calculate the percentage of cell viability for each concentration relative to the vehicle control. 4.2. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation

Should experimental data become available, it would be presented in a structured table for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
Vehicle Control0.8500.045100
10.8350.05198.2
100.7650.03990.0
500.4250.02850.0
1000.1500.01517.6

Hypothetical Workflow and Pathway Diagrams

In the absence of known interactions, the following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway that could be investigated.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A Culture Cells B Harvest and Count Cells A->B C Seed Cells in 96-well Plate B->C D Prepare Compound Dilutions C->D E Treat Cells D->E F Incubate for 48h E->F G Add MTT Reagent F->G H Incubate and Solubilize Formazan G->H I Measure Absorbance H->I J Calculate Cell Viability I->J

Caption: Experimental workflow for assessing cell viability.

G compound This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for this compound.

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a proposed methodology for the identification and quantification of 2,2,3,5-tetramethylhexanal using gas chromatography-mass spectrometry (GC-MS). Due to the limited availability of specific experimental data for this compound, this document provides a detailed, generalized protocol adapted from established methods for the analysis of other branched-chain and C10 aldehydes.[1][2][3] The protocols described herein, including direct injection and derivatization techniques, are intended to serve as a robust starting point for method development.

Introduction

This compound is a branched-chain aldehyde whose analysis is pertinent in various fields, including flavor and fragrance, environmental analysis, and as a potential biomarker or metabolic byproduct. Gas chromatography is the premier technique for the separation of volatile compounds like aldehydes.[4][5] When coupled with mass spectrometry, it provides a powerful tool for both identification and quantification.

The analysis of aldehydes by GC can sometimes be challenging due to their reactivity.[2] Therefore, two approaches are outlined: a direct injection method for initial screening and higher concentrations, and a derivatization method using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for enhanced sensitivity and stability, which is particularly useful for trace-level detection.[2][6]

Experimental Protocols

Sample Preparation

a) Direct Analysis (for higher concentration samples):

  • Liquid Samples: Dilute the sample in a volatile, inert solvent such as hexane or methyl tert-butyl ether (MTBE) to a concentration suitable for GC analysis (e.g., 1-100 µg/mL).

  • Solid Samples (Headspace Analysis): For solid matrices, headspace solid-phase microextraction (HS-SPME) is recommended.

    • Weigh a known amount of the homogenized sample into a headspace vial.

    • If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Equilibrate the vial at a controlled temperature (e.g., 60°C for 20 minutes).

    • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes).

    • Retract the fiber and introduce it into the GC injector for thermal desorption.

b) Derivatization with PFBHA:

  • Prepare a PFBHA solution (e.g., 10 mg/mL in a suitable solvent like methanol).

  • To an aqueous sample or an extract, add an excess of the PFBHA solution.

  • Adjust the pH to be slightly acidic (pH 4-5) to facilitate the reaction.

  • Allow the reaction to proceed at a controlled temperature (e.g., 60°C for 60 minutes) to form the PFBHA-oxime derivative.

  • Extract the derivative from the aqueous phase using a non-polar solvent like hexane.

  • Concentrate the organic extract if necessary and inject it into the GC-MS.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is proposed.

Table 1: Proposed GC-MS Parameters

ParameterSuggested Conditions
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnNon-polar: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane phase.[6]
Carrier GasHelium at a constant flow of 1.0 mL/min.
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven ProgramInitial Temp: 50°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-350
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative analysis should be performed by generating a calibration curve using standards of this compound at known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be used to improve accuracy and precision.

Table 2: Predicted Quantitative Data for this compound

ParameterPredicted Value/Information
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Predicted Kovats Retention Index (non-polar column) ~900 - 950 (Aldehydes typically elute slightly later than the corresponding alkane. The Kovats index for 2,2,3,5-tetramethylhexane on a standard non-polar column is reported as ~873).[7]
Predicted Mass Spectra (EI) Molecular Ion (M⁺): m/z 156 (may be weak or absent). Key Fragments: Loss of alkyl groups is expected. A prominent peak corresponding to the McLafferty rearrangement is possible. Common fragments for branched aldehydes include alpha-cleavage. Look for characteristic ions such as m/z 43 (C₃H₇⁺), m/z 57 (C₄H₉⁺), and m/z 71 (C₅H₁₁⁺). The base peak is likely to be a stable carbocation resulting from fragmentation.[1]
SIM Ions for Quantification Select 3-4 characteristic and abundant ions from the full scan spectrum (e.g., m/z 57, 71, 85).

Workflow and Pathway Diagrams

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Dilution Dilution (for Liquid Samples) Sample->Dilution Direct HS_SPME HS-SPME (for Solid Samples) Sample->HS_SPME Direct Derivatization Derivatization (PFBHA) (Optional, for trace analysis) Sample->Derivatization Trace Injection GC Injection Dilution->Injection HS_SPME->Injection Derivatization->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection Identification Compound Identification (Mass Spectrum & Retention Index) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols for the Purification of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,3,5-Tetramethylhexanal is a branched-chain aldehyde, and like many aldehydes, it is susceptible to oxidation and may contain impurities from its synthesis, such as the corresponding alcohol or carboxylic acid. Effective purification is crucial for researchers, scientists, and drug development professionals to ensure the integrity of experimental results and the quality of final products. This document provides detailed application notes and protocols for common and effective purification techniques applicable to this compound.

The primary impurities to consider during the purification of this compound are:

  • 2,2,3,5-Tetramethylhexanoic acid: Formed by the oxidation of the aldehyde.

  • 2,2,3,5-Tetramethylhexanol: The corresponding alcohol, which may be a starting material or a byproduct.

  • Other reaction byproducts: Depending on the synthetic route.

Three primary purification strategies are detailed below:

  • Sodium Bisulfite Adduct Formation and Extraction: A highly selective method for separating aldehydes from other organic compounds.

  • Column Chromatography: A standard technique for separating compounds based on polarity.

  • Vacuum Distillation: Suitable for thermally stable, high-boiling liquids.

Purification via Sodium Bisulfite Adduct Formation

This method is based on the reversible reaction of an aldehyde with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from water-insoluble impurities through liquid-liquid extraction. The aldehyde is then regenerated by the addition of a base. This technique is particularly advantageous for large-scale purifications where chromatography can be impractical.[1]

Illustrative Data

The following table summarizes the expected outcomes of this purification method.

ParameterCrude SamplePurified Sample
Purity (by GC-MS) 85-90%>98%
Major Impurities Corresponding alcohol and carboxylic acid<2%
Typical Recovery N/A80-90%
Experimental Protocol

Materials:

  • Crude this compound

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Methanol or Dimethylformamide (DMF)[2]

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or DMF in a separatory funnel. For every 1 gram of crude aldehyde, use approximately 5-10 mL of the solvent.[1]

    • Add a saturated aqueous solution of sodium bisulfite. A 10% excess of the bisulfite solution is recommended.[3]

    • Shake the separatory funnel vigorously for 30-60 seconds.[4][5] The reaction can be slow, so intermittent shaking for 30-60 minutes may be necessary.[3]

  • Extraction of Impurities:

    • Add an immiscible organic solvent, such as diethyl ether or ethyl acetate, to the separatory funnel.

    • Shake the funnel to extract the non-aldehydic impurities into the organic layer.

    • Allow the layers to separate and drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. Discard the organic layer containing the impurities.

    • Repeat the extraction of the aqueous layer with the organic solvent one or two more times to ensure complete removal of impurities.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide with stirring until the evolution of gas (sulfur dioxide) ceases and the solution is basic.[3] This will regenerate the aldehyde.

    • The purified aldehyde will separate as an oily layer.

  • Isolation and Drying:

    • Extract the regenerated aldehyde with fresh diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with saturated brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G crude Crude this compound dissolve Dissolve in Methanol/DMF crude->dissolve add_bisulfite Add Saturated NaHSO₃ dissolve->add_bisulfite extract_impurities Extract with Diethyl Ether add_bisulfite->extract_impurities aqueous_layer Aqueous Layer (Bisulfite Adduct) extract_impurities->aqueous_layer Separate organic_layer_impurities Organic Layer (Impurities) extract_impurities->organic_layer_impurities basify Basify with NaHCO₃/NaOH aqueous_layer->basify discard_impurities Discard organic_layer_impurities->discard_impurities extract_aldehyde Extract with Diethyl Ether basify->extract_aldehyde organic_layer_product Organic Layer (Purified Aldehyde) extract_aldehyde->organic_layer_product dry Dry over Na₂SO₄ organic_layer_product->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for purification via bisulfite adduct formation.

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying aldehydes. For a relatively non-polar compound like this compound, silica gel is a common stationary phase. The main challenge can be the potential for the aldehyde to decompose on acidic silica gel.[3] This can be mitigated by using a neutral stationary phase like alumina or by deactivating the silica gel with a base.

Illustrative Data
ParameterCrude SamplePurified Fractions
Purity (by TLC/GC-MS) 85-90%>99%
Elution Order 1. Aldehyde2. Alcohol3. Carboxylic AcidAldehyde elutes first in non-polar solvent systems.
Typical Recovery N/A70-85%
Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh) or neutral alumina

  • Hexane (or Pentane)

  • Diethyl ether or Ethyl acetate

  • Triethylamine (optional, for silica gel deactivation)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

    • Optional: If aldehyde decomposition is a concern, add ~1% triethylamine to the eluent used for packing and running the column to neutralize the silica gel.[6] Alternatively, use neutral alumina as the stationary phase.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane).

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the eluent by adding small percentages of diethyl ether or ethyl acetate (e.g., starting with 99:1 hexane:diethyl ether and slowly increasing to 97:3).[3] The aldehyde, being less polar than the corresponding alcohol and acid, should elute first.[3]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light (if applicable) or with a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure aldehyde.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Diagram

G start Crude this compound pack_column Pack Column (Silica Gel or Alumina) start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Hexane/Diethyl Ether Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for purification by column chromatography.

Purification by Vacuum Distillation

For high-boiling, thermally stable aldehydes, vacuum distillation is an effective method for separating the aldehyde from non-volatile impurities or compounds with significantly different boiling points. Given the structure of this compound, it is expected to have a high boiling point, making vacuum distillation a suitable technique.

Illustrative Data
ParameterCrude SampleDistilled Product
Purity (by GC-MS) 85-90%>97%
Boiling Point VariesConsistent boiling point at a given pressure
Typical Recovery N/A80-95%
Experimental Protocol

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

Procedure:

  • Preliminary Wash (Optional but Recommended):

    • Before distillation, it is advisable to wash the crude aldehyde with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities (carboxylic acids).[7] This prevents potential side reactions at high temperatures.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Apparatus Setup:

    • Set up the distillation apparatus. Ensure all glass joints are properly sealed for vacuum.

    • Place the pre-treated crude aldehyde in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure in the system to the desired level.

    • Gradually heat the distillation flask.

    • Collect a forerun fraction, which may contain lower-boiling impurities.

    • Collect the main fraction of this compound at a constant temperature and pressure.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.[7]

  • Product Collection:

    • Allow the apparatus to cool completely before carefully releasing the vacuum.

    • The purified product is in the receiving flask.

Logical Relationship Diagram

G crude Crude Aldehyde wash Wash with NaHCO₃ (aq) crude->wash dry Dry wash->dry setup Setup Vacuum Distillation Apparatus dry->setup distill Distill under Reduced Pressure setup->distill impurities Non-volatile or High-Boiling Impurities (Residue) distill->impurities Remains in Flask product Purified this compound (Distillate) distill->product Vaporizes & Condenses

Caption: Logical relationships in purification by vacuum distillation.

References

Application Notes and Protocols for 2,2,3,5-Tetramethylhexanal: An Overview of Potential Industrial Uses

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature, patent databases, and industrial chemical supplier information reveals no specific documented industrial applications for 2,2,3,5-Tetramethylhexanal. This compound is a branched-chain aldehyde, and while its specific properties are not detailed in available resources, its structural class suggests potential utility in sectors where similar molecules are employed.

Aldehydes, particularly those with complex branching and a moderate carbon chain length (around C10), are frequently utilized in the fragrance and flavor industries.[1][2][3] They often contribute unique scent and taste profiles, ranging from fruity and floral to waxy and green notes.[2][4] Branched aldehydes, in particular, are key components in many food products and fragrances, valued for the complexity they add to scent and flavor profiles.[5]

Given the lack of specific data for this compound, this document provides a generalized, illustrative application note and protocol based on the common use of a representative branched C10 aldehyde in the fragrance industry. It must be explicitly understood that the following sections are hypothetical and intended to serve as a template for how such a compound might be evaluated and used, should it become commercially available and of interest to researchers.

Illustrative Application Note: Evaluation of a Novel Branched C10 Aldehyde as a Fragrance Ingredient

Introduction

Branched aldehydes are a critical class of fragrance ingredients, prized for their ability to impart unique and powerful aromatic characteristics. This application note describes a hypothetical evaluation of a novel branched C10 aldehyde, here designated as "Aldehyde 10-Br," for its potential use in fine fragrance applications. The objective is to characterize its odor profile, determine its olfactory threshold, and assess its performance and stability in a model fragrance formulation.

Hypothetical Data Presentation

The following table summarizes the hypothetical physicochemical and sensory data for "Aldehyde 10-Br."

PropertyValueMethod/Instrument
Chemical Name Branched C10 Aldehyde ("Aldehyde 10-Br")-
Molecular Formula C10H20O-
Molecular Weight 156.27 g/mol -
Appearance Colorless to pale yellow liquidVisual Inspection
Odor Profile Green, waxy, with citrus and floral undertonesSensory Panel Evaluation
Olfactory Threshold 0.5 parts per billion (in water)Gas Chromatography-Olfactometry (GC-O)
Purity >98.5%Gas Chromatography (GC-FID)
Boiling Point 195-198 °C at 760 mmHgEbulliometer
Flash Point 75 °CPensky-Martens Closed Cup
Solubility Soluble in ethanol and fragrance oilsMiscibility Test

Experimental Protocols

1. Protocol for Sensory Panel Evaluation of "Aldehyde 10-Br"

  • Objective: To characterize the odor profile of the neat raw material.

  • Materials: "Aldehyde 10-Br" (1% solution in ethanol), smelling strips, panel of 10 trained perfumers.

  • Procedure:

    • Dip smelling strips into the 1% solution of "Aldehyde 10-Br."

    • Allow the ethanol to evaporate for 30 seconds.

    • Present the smelling strips to the panelists in a well-ventilated, odor-free room.

    • Panelists are to record their individual assessments of the odor characteristics at different time points (top note, mid note, base note) over a period of 4 hours.

    • Compile and analyze the descriptors to form a consensus odor profile.

2. Protocol for Stability Testing in a Model Eau de Toilette Formulation

  • Objective: To assess the chemical stability and odor performance of "Aldehyde 10-Br" in a simple fragrance base over time.

  • Materials: "Aldehyde 10-Br," a model fragrance base (e.g., citrus-floral accord), ethanol, deionized water, 50 mL glass spray bottles.

  • Procedure:

    • Prepare a 15% solution of the model fragrance base in ethanol.

    • Incorporate "Aldehyde 10-Br" at a concentration of 0.5% into the fragrance solution.

    • Age the solution for 4 weeks at 40°C (accelerated aging).

    • At weekly intervals, perform sensory evaluation against a freshly prepared control sample.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the aged sample for any degradation products or changes in the concentration of "Aldehyde 10-Br."

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_aging Accelerated Aging cluster_analysis Analysis raw_material Aldehyde 10-Br formulation Prepare Eau de Toilette (0.5% Aldehyde 10-Br) raw_material->formulation fragrance_base Model Fragrance Base fragrance_base->formulation ethanol Ethanol ethanol->formulation aging Age at 40°C for 4 Weeks formulation->aging sensory Weekly Sensory Evaluation aging->sensory gcms Weekly GC-MS Analysis aging->gcms

Caption: Workflow for the evaluation of a novel fragrance aldehyde.

Signaling Pathways

There are no known signaling pathways directly associated with the industrial application of fragrance aldehydes. The perception of odor is a complex biological process involving the interaction of odorant molecules with olfactory receptors in the nasal cavity, which then triggers a signaling cascade to the brain. A diagram illustrating this general process is provided below.

Olfactory_Signaling_Pathway cluster_process Odor Perception odorant Odorant Molecule (e.g., Aldehyde) receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel neuron_signal Neuron Depolarization (Signal to Brain) ion_channel->neuron_signal

Caption: General olfactory signal transduction pathway.

While no specific industrial applications for this compound have been identified, its chemical structure as a branched C10 aldehyde suggests potential utility in the fragrance and flavor industries. The hypothetical application note and protocols provided here serve as a framework for the evaluation of such compounds. Further research and commercial interest would be required to determine the actual industrial relevance of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,5-Tetramethylhexanal. The primary synthesis route discussed is the hydroformylation of 2,4,4-trimethyl-1-pentene, a major component of diisobutylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for producing this compound is the hydroformylation (or oxo process) of diisobutylene. Diisobutylene is a mixture of C8 isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. Hydroformylation of 2,4,4-trimethyl-1-pentene with synthesis gas (a mixture of carbon monoxide and hydrogen) yields this compound and its isomer, 3,5,5-trimethylhexanal.

Q2: What are the typical catalysts used for the hydroformylation of diisobutylene?

A2: Both cobalt and rhodium-based catalysts are used for hydroformylation.[1] Rhodium catalysts, often complexed with phosphine or phosphite ligands, are generally more active and operate under milder conditions (lower temperature and pressure) than cobalt catalysts.[1] For branched alkenes like diisobutylene, the choice of ligand is crucial for controlling the regioselectivity of the reaction.

Q3: What are the main challenges in the synthesis of this compound via hydroformylation?

A3: The primary challenges include:

  • Low Regioselectivity: The formation of the undesired branched isomer, 3,5,5-trimethylhexanal, is a significant issue. Controlling the addition of the formyl group to the terminal carbon of 2,4,4-trimethyl-1-pentene is key to maximizing the yield of the desired linear aldehyde.

  • Side Reactions: Alkene isomerization and hydrogenation are common side reactions.[1] Isomerization of 2,4,4-trimethyl-1-pentene to the more stable internal alkene, 2,4,4-trimethyl-2-pentene, can lead to the formation of other C9 aldehyde isomers. Hydrogenation of the alkene feedstock to the corresponding alkane (isooctane) results in a loss of starting material.

  • Catalyst Deactivation and Recovery: Homogeneous catalysts can be difficult to separate from the product mixture and can deactivate over time.

Q4: How can the product mixture be purified to isolate this compound?

A4: Purification is typically achieved through distillation.[1] The different C9 aldehyde isomers have slightly different boiling points, allowing for their separation. The high-boiling catalyst complex is usually separated from the more volatile aldehyde products in a vaporizer or falling film evaporator.[1] Further fractional distillation can then be used to separate the desired aldehyde from its isomers and any remaining byproducts.

Troubleshooting Guides

Issue 1: Low Conversion of Diisobutylene
Potential Cause Suggested Solution
Catalyst Inactivity - Ensure the catalyst precursor has been properly activated to the active hydride species. - Check for the presence of catalyst poisons (e.g., sulfur compounds, oxygen) in the feedstock or syngas. Purify the starting materials if necessary. - Increase the catalyst concentration.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 5-10°C. Monitor the conversion and the formation of byproducts. Excessively high temperatures can lead to catalyst decomposition and increased side reactions.
Insufficient Syngas Pressure - Increase the total pressure of the CO/H₂ mixture. A higher pressure generally favors the hydroformylation reaction rate.
Poor Mass Transfer - Ensure efficient stirring to maximize the contact between the gaseous reactants (CO, H₂), the liquid alkene, and the catalyst.
Issue 2: Poor Regioselectivity (High Yield of 3,5,5-Trimethylhexanal)
Potential Cause Suggested Solution
Inappropriate Ligand - The choice of phosphine or phosphite ligand has a significant impact on regioselectivity. Bulky ligands tend to favor the formation of the linear aldehyde. Experiment with different ligands (e.g., triphenylphosphine, tri-tert-butylphosphine, or bidentate phosphines like Xantphos).
High Reaction Temperature - Lowering the reaction temperature can sometimes improve the selectivity for the linear aldehyde, although it may also decrease the overall reaction rate.
High Carbon Monoxide Partial Pressure - Increasing the partial pressure of CO can favor the formation of the linear isomer. However, very high CO pressures can inhibit the overall reaction rate.
Issue 3: Significant Formation of Side Products (Isooctane, other C9 Aldehyde Isomers)
Potential Cause Suggested Solution
Alkene Hydrogenation - This is often more pronounced with cobalt catalysts. If using cobalt, consider switching to a rhodium-based catalyst. - Adjust the H₂/CO ratio. A lower H₂ partial pressure can reduce hydrogenation, but it may also affect the hydroformylation rate.
Alkene Isomerization - Isomerization of 2,4,4-trimethyl-1-pentene to 2,4,4-trimethyl-2-pentene can be minimized by using a catalyst system that favors hydroformylation over isomerization. Some rhodium-phosphine systems are known to have lower isomerization activity. - Lowering the reaction temperature can also reduce the rate of isomerization.

Data Presentation

Table 1: Influence of Reaction Parameters on the Hydroformylation of Diisobutylene (Illustrative Data)

Catalyst SystemLigandTemperature (°C)Pressure (bar)H₂/CO RatioConversion (%)Aldehyde Selectivity (%)Linear/Branched Ratio
Rh(acac)(CO)₂PPh₃100501:195902:1
Rh(acac)(CO)₂P(OPh)₃100501:192881.5:1
Rh(acac)(CO)₂Xantphos120601:198925:1
Co₂(CO)₈None1502001:185801:1
Co₂(CO)₈PBu₃1601002:19085 (includes alcohols)3:1

Note: This table presents illustrative data based on typical trends in hydroformylation. Actual results will vary depending on the specific experimental setup and conditions.

Experimental Protocols

Key Experiment: Laboratory-Scale Hydroformylation of 2,4,4-Trimethyl-1-Pentene

Objective: To synthesize this compound via the rhodium-catalyzed hydroformylation of 2,4,4-trimethyl-1-pentene.

Materials:

  • 2,4,4-Trimethyl-1-pentene (Diisobutylene, purified)

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Synthesis gas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with Rh(acac)(CO)₂ (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.1 mmol, 10 equivalents relative to Rh).

  • Reaction Setup: Add anhydrous toluene (e.g., 50 mL) and purified 2,4,4-trimethyl-1-pentene (e.g., 10 mmol) to the autoclave.

  • Reaction Execution:

    • Seal the autoclave and purge several times with nitrogen, followed by synthesis gas.

    • Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 50 bar).

    • Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.

    • Maintain the pressure by feeding synthesis gas as it is consumed.

    • Monitor the reaction progress by taking samples periodically (if the setup allows) for GC analysis.

  • Reaction Quench and Product Isolation:

    • After the desired reaction time (e.g., 4-8 hours) or when syngas uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess gas in a well-ventilated fume hood.

    • The crude reaction mixture can be analyzed by GC and GC-MS to determine conversion and product distribution.

    • The solvent can be removed under reduced pressure. The product aldehydes can be separated from the less volatile catalyst residue by vacuum distillation.

Safety Precautions:

  • Hydroformylation reactions involve flammable and toxic gases (H₂, CO) under high pressure and temperature. All experiments should be conducted in a properly functioning high-pressure autoclave by trained personnel.

  • A carbon monoxide detector should be in place.

  • Appropriate personal protective equipment (safety glasses, lab coat, etc.) must be worn.

Visualizations

Troubleshooting_Yield Start Low Yield of this compound Problem1 Low Conversion Start->Problem1 Problem2 Poor Regioselectivity Start->Problem2 Problem3 Side Reactions Start->Problem3 Cause1a Catalyst Inactivity Problem1->Cause1a Cause1b Suboptimal Temperature/Pressure Problem1->Cause1b Cause1c Poor Mass Transfer Problem1->Cause1c Cause2a Inappropriate Ligand Problem2->Cause2a Cause2b High Temperature Problem2->Cause2b Cause2c High CO Pressure Problem2->Cause2c Cause3a Alkene Hydrogenation Problem3->Cause3a Cause3b Alkene Isomerization Problem3->Cause3b Solution1a Check Catalyst Activity/Poisons Cause1a->Solution1a Solution1b Optimize T and P Cause1b->Solution1b Solution1c Increase Stirring Rate Cause1c->Solution1c Solution2a Screen Different Ligands Cause2a->Solution2a Solution2b Decrease Temperature Cause2b->Solution2b Solution2c Adjust CO Partial Pressure Cause2c->Solution2c Solution3a Use Rh Catalyst, Adjust H2/CO Ratio Cause3a->Solution3a Solution3b Optimize Catalyst/Temperature Cause3b->Solution3b

Caption: Troubleshooting logic for improving the yield of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis Prep_Catalyst Prepare Catalyst Solution (Rh precursor + Ligand in Solvent) Prep_Reactants Charge Autoclave (Catalyst Solution + Alkene) Prep_Catalyst->Prep_Reactants Pressurize Purge and Pressurize with Syngas (H2/CO) Prep_Reactants->Pressurize Heat_Stir Heat to Reaction Temperature with Vigorous Stirring Pressurize->Heat_Stir Monitor Monitor Syngas Uptake and Sample for GC Analysis Heat_Stir->Monitor Cool_Vent Cool and Vent Reactor Monitor->Cool_Vent Crude_Analysis Analyze Crude Product (GC, GC-MS) Cool_Vent->Crude_Analysis Purification Purify by Vacuum Distillation Crude_Analysis->Purification

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2,2,3,5-Tetramethylhexanal is not a widely documented compound. The following troubleshooting guides and FAQs are based on the general chemical principles of sterically hindered aldehydes and are intended to provide guidance on potential stability issues.

Troubleshooting Guides

Issue 1: Low or No Reactivity in Nucleophilic Addition Reactions

Question: I am attempting a nucleophilic addition to this compound, but the reaction is extremely slow or not proceeding at all. What could be the issue?

Answer:

The slow reactivity is likely due to the significant steric hindrance around the carbonyl group. The bulky tert-butyl group at the alpha-position and the additional methyl groups impede the approach of nucleophiles.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.

  • Use a Less Sterically Hindered Nucleophile: If possible, consider using a smaller, more potent nucleophile.

  • Employ a Stronger Activator/Catalyst: For reactions like acetal formation, a stronger acid catalyst might be necessary. For Grignard or organolithium additions, the use of additives like LiCl or switching to a more reactive organometallic reagent could be beneficial.

  • Extend Reaction Time: Due to the steric hindrance, these reactions may require significantly longer reaction times than with less hindered aldehydes. Monitor the reaction progress over an extended period.

Issue 2: Aldehyde Degradation During Purification or Storage

Question: My purified this compound seems to be degrading over time, as evidenced by the appearance of new peaks in my analytical data. What is happening and how can I prevent it?

Answer:

Aldehydes, particularly those with alpha-hydrogens, can be susceptible to several degradation pathways, including oxidation to the corresponding carboxylic acid and aldol-type reactions. The presence of impurities, air, or light can catalyze these processes.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]

  • Storage Conditions: Store the compound at low temperatures (e.g., in a refrigerator or freezer) and in an amber vial to protect it from light.

  • Purification Method: During purification by distillation, ensure the system is under vacuum and at the lowest possible temperature to prevent thermal degradation. For chromatographic purification, use deoxygenated solvents and work quickly.

  • Use of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with this compound?

A1: Due to its structure as a sterically hindered aldehyde, you may encounter the following stability issues:

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids, especially in the presence of air (oxygen).[3]

  • Aldol Condensation: Although sterically hindered, under certain basic or acidic conditions, self-condensation to form a β-hydroxy aldehyde (aldol adduct) is possible.

  • Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons on the alpha-carbon (which is not the case here, but worth noting for other aldehydes), disproportionation into an alcohol and a carboxylate can occur.

Q2: How can I monitor the purity and detect degradation of this compound?

A2: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting the aldehyde and any volatile impurities or degradation products. Derivatization with an agent like PFBHA can improve detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for detecting the aldehyde proton (typically around 9-10 ppm) and the formation of the corresponding carboxylic acid (COOH proton, often >10 ppm) or alcohol (CH-OH proton).

  • Infrared (IR) Spectroscopy: The strong C=O stretch of the aldehyde (around 1720-1740 cm⁻¹) is a key diagnostic peak. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) could indicate the formation of a carboxylic acid or alcohol.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize shelf life, store the compound under the following conditions:

  • Atmosphere: Inert (Nitrogen or Argon).

  • Temperature: ≤ 4°C.

  • Container: Amber glass vial with a tightly sealed cap (e.g., a Sure/Seal™ bottle).[2]

  • Purity: Ensure the compound is as pure as possible, as impurities can catalyze degradation.

Data Presentation

Table 1: Illustrative Stability Data for a Generic Sterically Hindered Aldehyde under Various Storage Conditions.

Storage ConditionTimepointPurity by GC (%)Major Degradation Product
Air, Room Temp, Light1 week92%Carboxylic Acid
Air, 4°C, Dark1 week98%Carboxylic Acid
N₂, Room Temp, Dark1 month99%Trace Aldol Adduct
N₂, 4°C, Dark6 months>99%Not Detected

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive Aldehydes

This protocol outlines the basic steps for handling this compound to minimize exposure to air and moisture.[1][2][4]

  • Glassware Preparation: All glassware should be oven-dried (e.g., 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas. Use a bubbler to maintain a slight positive pressure.

  • Reagent Transfer: Use a gas-tight syringe or cannula to transfer the aldehyde from its storage vessel to the reaction flask.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction.

  • Workup: If an aqueous workup is required, use deoxygenated water.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a general method for derivatizing the aldehyde to improve its detection by GC-MS.

  • Sample Preparation: Prepare a dilute solution of the aldehyde in a suitable solvent (e.g., acetonitrile).

  • Derivatization: To 100 µL of the aldehyde solution, add an excess of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) solution and a catalytic amount of an acid (e.g., HCl).

  • Reaction: Vortex the mixture and allow it to react at room temperature for 30-60 minutes.

  • Extraction: Extract the resulting oxime derivative with a non-polar solvent like hexane.

  • Analysis: Analyze the hexane layer by GC-MS.

Visualizations

Aldehyde_Oxidation Aldehyde This compound (R-CHO) Peroxy_Acid Peroxycarboxylic Acid (RCO3H) Aldehyde->Peroxy_Acid O2 Carboxylic_Acid 2,2,3,5-Tetramethylhexanoic Acid (R-COOH) Aldehyde->Carboxylic_Acid Direct Oxidation Oxygen Air (O2) Oxygen->Peroxy_Acid Radical_Initiator Light or Impurities Radical_Initiator->Peroxy_Acid Peroxy_Acid->Carboxylic_Acid Oxidation

Caption: Autoxidation pathway of an aldehyde to a carboxylic acid.

Troubleshooting_Workflow cluster_reactivity Low Reactivity cluster_degradation Degradation Start Experiment with This compound Fails Issue_Type Identify Issue Type Start->Issue_Type Reactivity_Check Check Steric Hindrance Issue_Type->Reactivity_Check Low/No Reactivity Degradation_Check Analyze for Impurities (GC-MS, NMR) Issue_Type->Degradation_Check Degradation Increase_Temp Increase Temperature Reactivity_Check->Increase_Temp Change_Nucleophile Use Smaller Nucleophile Reactivity_Check->Change_Nucleophile Extend_Time Extend Reaction Time Reactivity_Check->Extend_Time Check_Storage Review Storage Conditions Degradation_Check->Check_Storage Inert_Atmosphere Use Inert Atmosphere Check_Storage->Inert_Atmosphere Low_Temp Store at Low Temperature Check_Storage->Low_Temp

Caption: Troubleshooting workflow for experiments with this compound.

References

Navigating the Synthesis of 2,2,3,5-Tetramethylhexanal: A Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,5-Tetramethylhexanal, achieving high purity is paramount. This guide provides a comprehensive resource for identifying and troubleshooting common impurities that may arise during its synthesis. The proposed synthetic route involves a two-step process: the Grignard reaction to synthesize the precursor alcohol, 2,2,3,5-Tetramethylhexan-1-ol, followed by its oxidation to the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process:

  • Grignard Reaction: Synthesis of the precursor alcohol, 2,2,3,5-Tetramethylhexan-1-ol, via a Grignard reaction. A typical approach is the reaction of isobutylmagnesium bromide with pivalaldehyde.

  • Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde, this compound. Mild oxidizing agents are used to prevent over-oxidation to the carboxylic acid.

Q2: What are the potential impurities from the Grignard reaction step?

Impurities from the Grignard reaction can include:

  • Unreacted Starting Materials: Residual pivalaldehyde and isobutylmagnesium bromide.

  • Grignard Byproducts: Biphenyls (from the coupling of the Grignard reagent), and magnesium salts.

  • Side Products: Small amounts of reduction products (alcohols corresponding to the starting aldehyde) or enolization products.

Q3: What are the common impurities introduced during the oxidation of 2,2,3,5-Tetramethylhexan-1-ol?

The choice of oxidizing agent significantly influences the impurity profile. Two common methods and their associated impurities are:

  • Swern Oxidation:

    • Dimethyl sulfide (DMS): A volatile and odorous byproduct.[1][2][3]

    • Unreacted Dimethyl sulfoxide (DMSO) and Oxalyl Chloride.

    • Triethylammonium chloride: Formed when triethylamine is used as the base.[1]

    • Over-oxidized product: 2,2,3,5-Tetramethylhexanoic acid, although Swern oxidation is generally selective for the aldehyde.[2]

  • Pyridinium Chlorochromate (PCC) Oxidation:

    • Chromium residues: Reduced forms of chromium.

    • Pyridine and Hydrochloric acid: Byproducts of the reaction.[4]

    • Over-oxidized product: 2,2,3,5-Tetramethylhexanoic acid, particularly if the reaction is not carefully controlled.[5][6]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Signals corresponding to pivalaldehyde or 2,2,3,5-Tetramethylhexan-1-ol in NMR or GC-MS analysis of the final product.

Possible Causes & Solutions:

CauseSolution
Incomplete Grignard Reaction Ensure the Grignard reagent is freshly prepared and accurately titrated. Use a slight excess of the Grignard reagent. Monitor the reaction to completion using TLC or GC.
Inefficient Oxidation Use a slight excess of the oxidizing agent (Swern or PCC). Ensure the reaction temperature is optimal for the chosen oxidation method.
Inadequate Purification Optimize the purification protocol. For column chromatography, select an appropriate solvent system to effectively separate the aldehyde from the alcohol and other starting materials. Distillation can also be effective if boiling points are sufficiently different.
Issue 2: Contamination with Over-Oxidized Product (Carboxylic Acid)

Symptoms:

  • Broad peak in the NMR spectrum corresponding to a carboxylic acid proton.

  • Peak corresponding to the molecular weight of 2,2,3,5-Tetramethylhexanoic acid in MS analysis.

Possible Causes & Solutions:

CauseSolution
Use of a Strong Oxidizing Agent Employ mild and selective oxidizing agents like those used in Swern or PCC oxidation, which are known to minimize over-oxidation.[2][5][6]
Prolonged Reaction Time or Elevated Temperature Carefully monitor the reaction progress and quench it as soon as the starting alcohol is consumed. Maintain the recommended low temperatures, especially for Swern oxidation.
Presence of Water (in PCC oxidation) Ensure all glassware and solvents are anhydrous when using PCC, as the presence of water can promote the formation of the carboxylic acid.[5]

Purification Strategy for Carboxylic Acid Removal:

  • Aqueous Wash: Perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. The carboxylate salt will partition into the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis of 2,2,3,5-Tetramethylhexan-1-ol via Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by vacuum distillation or column chromatography on silica gel.

Protocol 2: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol to this compound using Swern Oxidation
  • Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of anhydrous DMSO in dichloromethane.

  • Addition of Alcohol: After stirring for 15 minutes, add a solution of 2,2,3,5-Tetramethylhexan-1-ol in dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Addition of Base: Stir for another 30 minutes, then add triethylamine dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature. Quench with water and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash successively with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by vacuum distillation or column chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for identifying and resolving common impurities during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Analyze Final Product (GC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material (Alcohol or Aldehyde) impurity_detected->unreacted_sm Yes over_oxidized Over-oxidized Product (Carboxylic Acid) impurity_detected->over_oxidized Yes byproducts Reaction Byproducts (DMS, Salts, etc.) impurity_detected->byproducts Yes no_impurity Product is Pure impurity_detected->no_impurity No optimize_reaction Optimize Reaction Conditions (Stoichiometry, Time, Temp) unreacted_sm->optimize_reaction improve_purification Improve Purification (Column Chromatography, Distillation) unreacted_sm->improve_purification over_oxidized->optimize_reaction Check oxidation conditions base_wash Perform Aqueous Base Wash over_oxidized->base_wash byproducts->improve_purification repurify Re-purify Product optimize_reaction->repurify improve_purification->repurify base_wash->repurify

References

Technical Support Center: Optimizing Reaction Conditions for 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,2,3,5-tetramethylhexanal. As this is a sterically hindered aldehyde, its synthesis can present unique challenges. The most plausible synthetic route involves a two-step process: a Grignard reaction to construct the carbon skeleton and form the corresponding primary alcohol, followed by a mild oxidation to yield the target aldehyde. This guide is structured to address potential issues in each of these key stages.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Figure 1: Proposed Synthetic Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification Grignard_Reagent Isobutylmagnesium Bromide Grignard_Reaction Grignard Addition Grignard_Reagent->Grignard_Reaction Electrophile 2,2-Dimethylpropanal Electrophile->Grignard_Reaction Intermediate_Alcohol 2,2,3,5-Tetramethylhexan-1-ol Grignard_Reaction->Intermediate_Alcohol Oxidation Mild Oxidation Intermediate_Alcohol->Oxidation Target_Aldehyde This compound Oxidation->Target_Aldehyde Purification Purification Target_Aldehyde->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Part 1: Grignard Reaction Troubleshooting Guide

The formation of the precursor alcohol, 2,2,3,5-tetramethylhexan-1-ol, via a Grignard reaction is the critical first step. Due to the steric hindrance of the reagents, several issues can arise.

Frequently Asked Questions (FAQs) - Grignard Reaction

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure to initiate is the most common problem. Here are several troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Try activating the magnesium by gently crushing the turnings with a glass rod (under inert atmosphere), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are rigorously dried.[1]

  • Solvent Choice: While diethyl ether is common, THF is often a better solvent for preparing Grignard reagents due to its ability to better solvate and stabilize the organomagnesium species.

Q2: The yield of my Grignard reaction is very low. What are the possible causes?

A2: Low yields can result from several factors:

  • Side Reactions: The primary side reaction is Wurtz coupling, where two alkyl halides react with magnesium. This is favored by higher temperatures and high concentrations of the alkyl halide. Ensure slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration.

  • Impure Reagents: Ensure the alkyl halide and any other reagents are pure and dry.

  • Reaction Time and Temperature: While some literature procedures call for extended reflux, this can sometimes lead to decomposition or side reactions, resulting in a cloudy, black mixture. Monitor the reaction by observing the disappearance of the magnesium turnings.

Q3: I am observing the formation of a significant amount of a dimeric byproduct. How can I minimize this?

A3: Dimer formation (Wurtz coupling) is a common issue. To minimize it:

  • Slow Addition: Add the alkyl halide solution very slowly to the magnesium suspension.

  • Dilution: Use a sufficient volume of solvent to keep the concentration of the alkyl halide low.

  • Temperature Control: Avoid excessive heating. The reaction is often exothermic enough to sustain itself once initiated.

Troubleshooting Logic for Grignard Reaction Initiation

Grignard_Troubleshooting Figure 2: Troubleshooting Grignard Reaction Initiation Start Reaction Fails to Initiate Check_Anhydrous Are all reagents and glassware completely dry? Start->Check_Anhydrous Yes_Anhydrous Yes Check_Anhydrous->Yes_Anhydrous No_Anhydrous No Check_Anhydrous->No_Anhydrous Check_Mg_Activation Is the magnesium activated? Yes_Anhydrous->Check_Mg_Activation Action_Dry Thoroughly dry all glassware and solvents. Repeat setup. No_Anhydrous->Action_Dry Yes_Mg_Activated Yes Check_Mg_Activation->Yes_Mg_Activated No_Mg_Activated No Check_Mg_Activation->No_Mg_Activated Check_Solvent Consider solvent effects. Is THF being used? Yes_Mg_Activated->Check_Solvent Action_Activate_Mg Activate Mg with iodine, 1,2-dibromoethane, or mechanical crushing. No_Mg_Activated->Action_Activate_Mg Success Reaction Initiates Action_Activate_Mg->Success Action_Solvent Switch from diethyl ether to THF for better stabilization. Check_Solvent->Action_Solvent Action_Solvent->Success

Caption: Troubleshooting logic for initiating a Grignard reaction.

Part 2: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol to Aldehyde

The oxidation of the primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[2] Several reagents are suitable for this transformation, each with its own set of challenges.

Comparison of Mild Oxidation Methods
Oxidation MethodReagentsTypical SolventTemperature (°C)ProsCons
PCC Oxidation Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TempReadily available, simple procedure.[3]Chromium waste is toxic, can be acidic, workup can be difficult.[4][5]
Swern Oxidation DMSO, oxalyl chloride, triethylamineDichloromethane (DCM)-78 to Room TempVery mild, high yields, avoids toxic metals.[6]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7]
Dess-Martin (DMP) Dess-Martin PeriodinaneDichloromethane (DCM)Room TempMild, neutral conditions, fast reaction times.[8][9]Reagent is expensive and potentially explosive, workup can be challenging on a large scale.[10]
Frequently Asked Questions (FAQs) - Oxidation

Q1: My PCC oxidation resulted in a low yield and a tarry brown residue. What went wrong?

A1: The formation of a brown tar is a common issue with PCC oxidations.[3]

  • Buffering: PCC is acidic and can cause side reactions with sensitive substrates. Add a buffer like sodium acetate or Celite to the reaction mixture.[5]

  • Workup: To simplify the workup, add an inert solid like Celite or powdered molecular sieves to the reaction flask. The chromium byproducts will adsorb onto the solid, which can then be removed by filtration.[5]

Q2: The smell from my Swern oxidation is a major problem in the lab. How can I manage it?

A2: The byproduct, dimethyl sulfide, has an extremely unpleasant and pervasive odor.[7]

  • Quenching: After the reaction is complete, quench the excess reagents and the dimethyl sulfide by rinsing all glassware with a bleach or Oxone solution. This will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[7]

  • Ventilation: Always perform this reaction in a well-ventilated fume hood.

Q3: I'm performing a Dess-Martin oxidation, and the workup is very difficult, leaving a gummy solid. Any suggestions?

A3: The DMP byproducts can be difficult to remove, especially on a larger scale.[10][11]

  • Quenching and Wash: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash the organic layer with a saturated solution of sodium thiosulfate. This helps to convert the iodine byproducts into more easily removable salts.

  • Filtration: After quenching, you can try to filter the reaction mixture through a pad of Celite to remove the solid byproducts before performing an aqueous workup.

Troubleshooting Logic for Low Aldehyde Yield

Oxidation_Troubleshooting Figure 3: Troubleshooting Low Yield in Alcohol Oxidation Start Low Yield of Aldehyde Check_Overoxidation Is carboxylic acid present in the product mixture? (Check by IR or NMR) Start->Check_Overoxidation Yes_Overoxidation Yes Check_Overoxidation->Yes_Overoxidation No_Overoxidation No Check_Overoxidation->No_Overoxidation Action_Milder_Conditions Switch to a milder oxidant (e.g., DMP, Swern) or ensure anhydrous conditions. Yes_Overoxidation->Action_Milder_Conditions Check_Incomplete_Reaction Is starting alcohol still present? (Check by TLC or NMR) No_Overoxidation->Check_Incomplete_Reaction Success Improved Yield Action_Milder_Conditions->Success Yes_Incomplete Yes Check_Incomplete_Reaction->Yes_Incomplete No_Incomplete No Check_Incomplete_Reaction->No_Incomplete Action_Increase_Time_Temp Increase reaction time or consider a more powerful (but still mild) oxidant. Yes_Incomplete->Action_Increase_Time_Temp Check_Workup_Loss Was there product loss during workup/purification? No_Incomplete->Check_Workup_Loss Action_Increase_Time_Temp->Success Action_Optimize_Workup Optimize workup procedure (e.g., use specific washes for DMP/PCC, optimize chromatography). Check_Workup_Loss->Action_Optimize_Workup Action_Optimize_Workup->Success

Caption: Troubleshooting logic for low yield in the oxidation step.

Part 3: Purification and Characterization

Purification Protocols

Q1: What are the best methods for purifying this compound?

A1: Common impurities include the unreacted starting alcohol and the over-oxidized carboxylic acid.[12]

  • Acid Removal: The carboxylic acid impurity can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with a 10% aqueous sodium bicarbonate solution.[12]

  • Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is the formation of a water-soluble bisulfite adduct.[13][14][15] The impure aldehyde is stirred with a saturated aqueous solution of sodium bisulfite. The adduct precipitates or dissolves in the aqueous layer and can be separated from the organic impurities. The aldehyde can then be regenerated by treating the adduct with a base (like NaHCO₃ or NaOH).[15] This method is effective even for sterically hindered aldehydes.[13]

  • Column Chromatography: If impurities are neutral, column chromatography on silica gel can be used. A low-polarity eluent system (e.g., hexane/ethyl acetate) is typically effective, with the aldehyde eluting before the more polar alcohol.[15]

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde C-H~9.6 ppm (triplet, J ≈ 3 Hz)
-CH₂- adjacent to C=O~2.2 - 2.4 ppm
Other alkyl protons~0.8 - 1.8 ppm
¹³C NMR Carbonyl Carbon (C=O)~200 - 205 ppm
Alkyl Carbons~10 - 50 ppm
IR Spectroscopy C=O Stretch~1725 cm⁻¹ (strong)[16][17]
Aldehyde C-H Stretch~2720 cm⁻¹ and ~2820 cm⁻¹ (two weak to medium bands)[16][18]

Experimental Protocols

Protocol 1: Synthesis of 2,2,3,5-Tetramethylhexan-1-ol via Grignard Reaction
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Initiation: Add a small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently fades. Allow the flask to cool.

  • Reagent Preparation: In the dropping funnel, add a solution of isobutyl bromide (1.0 eq) in anhydrous THF.

  • Reaction: Add a small portion of the isobutyl bromide solution to the magnesium. Once the reaction initiates (visible bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Addition of Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2,2-dimethylpropanal (0.9 eq) in anhydrous THF dropwise via the dropping funnel.

  • Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
  • Setup: To a solution of 2,2,3,5-tetramethylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add sodium bicarbonate (3-4 eq) as a buffer.[19]

  • Reaction: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution. The reaction is typically complete within 1-3 hours (monitor by TLC).

  • Quench: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel or by using the bisulfite adduct method described above.

References

Technical Support Center: Troubleshooting 2,2,3,5-Tetramethylhexanal Separation by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2,2,3,5-Tetramethylhexanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when separating this compound by gas chromatography (GC)?

A1: Due to its aldehyde functional group and branched structure, the most frequently encountered problems during the GC separation of this compound include:

  • Peak Tailing: This is often caused by interactions between the aldehyde group and active sites within the GC system, such as silanol groups on the column or contamination in the injector liner.[1][2]

  • Poor Resolution/Co-elution: Difficulty in separating this compound from other components in the sample matrix can occur due to suboptimal column selection or temperature programming.[3][4]

  • Irreproducible Results: Inconsistent peak areas or retention times can be a consequence of sample degradation, leaks in the system, or variations in injection technique.[3] Aldehydes can be reactive and may degrade or polymerize, especially at high temperatures or in the presence of oxygen.[1][5]

  • Ghost Peaks: The appearance of unexpected peaks can be due to carryover from previous injections or contamination in the system.[3]

Q2: Which type of GC column is best suited for the analysis of this compound?

A2: The choice of GC column is critical for achieving good separation. For a moderately polar compound like this compound, a mid-polarity stationary phase is often a good starting point. A column with a stationary phase such as 5% phenyl-methylpolysiloxane is a versatile choice.[6][7] For aldehydes, which can exhibit peak tailing, a column with a deactivated surface is highly recommended to minimize interactions with active silanol groups.[1] The selection should also consider the other components in the sample to ensure adequate resolution.[6][7]

Q3: How can I prevent the degradation of this compound during analysis?

A3: Aldehydes can be sensitive to heat and oxygen.[5][8] To minimize degradation:

  • Use a lower injector temperature: While ensuring complete volatilization, a lower injector temperature can reduce the risk of thermal degradation.[9]

  • Ensure an inert flow path: Use deactivated liners and columns to prevent catalytic degradation.[10]

  • Check for leaks: Oxygen entering the system through leaks can cause oxidation of the analyte.[10][11]

  • Proper sample handling: Store samples in a cool, dark place and consider using an inert solvent.[1] Some success has been reported using acetonitrile as a solvent for aldehydes to improve stability compared to hexane or methanol.[1]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound has an asymmetrical shape with a pronounced "tail" extending from the back of the peak.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Active Sites in Injector Liner 1. Replace the injector liner with a new, deactivated liner.[10] 2. Use a liner with glass wool if not already in use to help trap non-volatile residues.The liner is a common site for the accumulation of contaminants and can have active silanol groups that interact with the aldehyde.
Column Contamination/Degradation 1. Condition the column according to the manufacturer's instructions.[12] 2. Trim the first few centimeters of the column from the injector end.[13] 3. If tailing persists, replace the column.The front of the column is most susceptible to contamination from the sample matrix. A damaged stationary phase can also expose active sites.
Active Sites on the Column 1. Switch to a column specifically designed for analyzing active compounds (e.g., a wax-based column or a highly deactivated silica-based column).[1]These columns have fewer exposed silanol groups, reducing the potential for secondary interactions with the aldehyde.
Improper Column Installation 1. Reinstall the column, ensuring the correct insertion depth into the injector and detector and that connections are secure.[9][12]An incorrect installation can lead to dead volume and poor peak shape.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed liner Check Injector Liner start->liner replace_liner Replace with Deactivated Liner liner->replace_liner Contaminated or Active? column_cond Check Column Condition liner->column_cond Liner OK replace_liner->column_cond Issue Persists end Problem Resolved replace_liner->end Resolved trim_column Trim Column Inlet column_cond->trim_column Contaminated? check_install Verify Column Installation column_cond->check_install Column OK replace_column Replace Column trim_column->replace_column Issue Persists trim_column->end Resolved replace_column->end Resolved reinstall Reinstall Column Correctly check_install->reinstall Improperly Installed? check_install->end Installation OK reinstall->end

Caption: A logical workflow for troubleshooting peak tailing issues.

Issue 2: Poor Resolution or Co-elution

Symptom: The peak for this compound overlaps with the peak of another compound in the sample.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Suboptimal Temperature Program 1. Decrease the initial oven temperature.[10] 2. Reduce the temperature ramp rate.[14]A slower temperature program increases the interaction time of analytes with the stationary phase, which can improve separation.
Incorrect Column Stationary Phase 1. If using a non-polar column, switch to a mid-polarity or polar column (e.g., 5% phenyl or wax).[6][7]Changing the stationary phase alters the selectivity of the separation, which can resolve co-eluting compounds.
Incorrect Carrier Gas Flow Rate 1. Optimize the carrier gas flow rate (or linear velocity) for the column dimensions.Operating at the optimal flow rate maximizes column efficiency and, consequently, resolution.
Column Overload 1. Dilute the sample.[9] 2. Decrease the injection volume.[9]Injecting too much sample can lead to broad, asymmetric peaks that are more likely to overlap.

Logical Relationships in Optimizing Resolution

cluster_params Chromatographic Parameters resolution Improved Resolution temp_program Optimize Temperature Program temp_program->resolution Slower Ramp stat_phase Change Stationary Phase stat_phase->resolution Different Polarity flow_rate Optimize Flow Rate flow_rate->resolution Optimal Velocity sample_conc Adjust Sample Concentration sample_conc->resolution Dilute Sample

Caption: Key parameters influencing chromatographic resolution.

Experimental Protocols

General GC-FID/MS Protocol for Aldehyde Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

  • Injector:

    • Mode: Splitless or Split (e.g., 20:1 ratio for screening)

    • Temperature: 250 °C (can be optimized lower to prevent degradation)[9]

    • Liner: Deactivated, single-taper with glass wool

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Detector:

    • FID: 280 °C

    • MS: Transfer line at 280 °C, Ion source at 230 °C, Quadrupole at 150 °C. Scan range m/z 40-400.

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the sample in a high-purity solvent such as acetonitrile or hexane.

Quantitative Data Summary

The following table provides an example of typical GC parameters and expected outcomes. Actual values for this compound will need to be determined experimentally.

Parameter Condition 1 (Fast Screening) Condition 2 (High Resolution)
Column 15 m x 0.25 mm x 0.25 µm 5% Phenyl30 m x 0.25 mm x 0.25 µm 5% Phenyl
Oven Program 60°C (1 min) -> 20°C/min -> 280°C (2 min)50°C (2 min) -> 10°C/min -> 280°C (5 min)
Carrier Gas Flow 1.5 mL/min (Helium)1.0 mL/min (Helium)
Expected Retention Time ShorterLonger
Expected Peak Width BroaderNarrower
Expected Resolution LowerHigher

Note: Reducing column length and increasing the temperature ramp rate will decrease analysis time but may also decrease resolution.[15] Conversely, a longer column and slower ramp rate will generally improve separation at the cost of longer run times.[14]

References

Technical Support Center: Degradation of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,2,3,5-Tetramethylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, two primary degradation pathways are anticipated: oxidation and biodegradation.

  • Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, which can proceed via a radical intermediate in the presence of oxygen. This process is expected to convert the aldehyde to the corresponding carboxylic acid, 2,2,3,5-Tetramethylhexanoic acid. Further oxidation could potentially lead to the cleavage of the carbon chain.[1]

  • Biodegradation: Microbial degradation is a likely pathway, particularly in environmental matrices. While specific pathways for this compound are not documented, based on the degradation of structurally similar branched alkanes, initial oxidation to an alcohol (2,2,3,5-Tetramethylhexan-1-ol) followed by further oxidation to the aldehyde and then the carboxylic acid is a plausible route.[2]

Q2: What are the potential major metabolites of this compound degradation?

A2: The primary expected metabolites from the degradation of this compound include:

  • 2,2,3,5-Tetramethylhexanoic acid

  • 2,2,3,5-Tetramethylhexan-1-ol

Further degradation could lead to smaller, more water-soluble compounds.

Q3: Which analytical techniques are most suitable for studying the degradation of this compound and its metabolites?

A3: A combination of chromatographic and spectroscopic techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) is well-suited for identifying and quantifying the volatile parent compound and its metabolites.[2][3] For less volatile or thermally labile metabolites, high-performance liquid chromatography (HPLC), potentially coupled with mass spectrometry (LC-MS), would be the method of choice.[4]

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue Potential Cause(s) Troubleshooting Steps
No degradation observed 1. Experimental conditions are not conducive to degradation (e.g., lack of oxygen for oxidation, absence of appropriate microorganisms for biodegradation). 2. The compound is highly recalcitrant under the tested conditions. 3. Insufficient incubation time.1. For oxidative studies, ensure adequate aeration or the presence of an oxidizing agent. For biodegradation studies, use a microbial consortium known for degrading hydrocarbons or a specific strain if available.[2] 2. Consider more stringent conditions, such as elevated temperature or the addition of a catalyst for chemical degradation. 3. Extend the duration of the experiment and sample at multiple time points.
Inconsistent or irreproducible results 1. Variability in experimental setup (e.g., temperature, pH, microbial inoculum size). 2. Inaccurate quantification of the parent compound or metabolites. 3. Contamination of samples or reagents.1. Standardize all experimental parameters and run replicates for each condition. 2. Ensure proper calibration of analytical instruments and use internal standards for quantification. 3. Use high-purity reagents and sterile techniques for biodegradation studies to prevent unwanted microbial growth.
Difficulty in identifying metabolites 1. Low concentration of metabolites. 2. Co-elution of metabolites with other compounds in the sample matrix. 3. Lack of reference standards for comparison.1. Concentrate the sample extract before analysis. 2. Optimize the chromatographic method (e.g., change the temperature program in GC or the mobile phase gradient in HPLC) to improve separation. 3. If standards are unavailable, techniques like high-resolution mass spectrometry (HRMS) can be used for tentative identification based on accurate mass measurements.

Experimental Protocols

Below are detailed methodologies for key experiments to study the degradation of this compound.

Protocol 1: Abiotic Oxidative Degradation

Objective: To assess the susceptibility of this compound to chemical oxidation.

Materials:

  • This compound (high purity)

  • Hydrogen peroxide (30% solution)

  • Phosphate buffer (pH 7)

  • Amber glass vials with Teflon-lined septa

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • In an amber glass vial, add 10 mL of phosphate buffer (pH 7).

  • Spike the buffer with the stock solution to achieve a final concentration of 10 µg/mL of this compound.

  • Add hydrogen peroxide to a final concentration of 3%.

  • Seal the vial and incubate at a controlled temperature (e.g., 25°C) in the dark.

  • Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours).

  • At each time point, quench the reaction by adding a small amount of sodium sulfite.

  • Extract the aqueous sample with 2 mL of ethyl acetate by vortexing for 1 minute.

  • Centrifuge to separate the phases and carefully transfer the organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the extract by GC-MS to quantify the remaining this compound and identify degradation products.

Protocol 2: Aerobic Biodegradation

Objective: To evaluate the degradation of this compound by a mixed microbial culture.

Materials:

  • This compound

  • Activated sludge from a wastewater treatment plant (as microbial inoculum)

  • Mineral salts medium

  • Sterile flasks

  • Shaking incubator

  • GC-MS

Procedure:

  • Prepare a mineral salts medium according to a standard recipe (e.g., OECD 301).

  • In a sterile flask, combine 100 mL of the mineral salts medium with a small amount of activated sludge (e.g., 30 mg/L suspended solids).

  • Add this compound as the sole carbon source to a final concentration of 10 mg/L.

  • Prepare a control flask containing the mineral salts medium and the inoculum but without the test compound.

  • Prepare an abiotic control flask containing the mineral salts medium and the test compound but without the inoculum.

  • Incubate all flasks in a shaking incubator at 25°C and 120 rpm to ensure aerobic conditions.

  • Collect samples from each flask at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Extract the samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analyze the extracts by GC-MS to determine the concentration of this compound.

Visualizations

DegradationPathways This compound This compound 2,2,3,5-Tetramethylhexanoic_acid 2,2,3,5-Tetramethylhexanoic_acid This compound->2,2,3,5-Tetramethylhexanoic_acid Oxidation 2,2,3,5-Tetramethylhexan-1-ol 2,2,3,5-Tetramethylhexan-1-ol This compound->2,2,3,5-Tetramethylhexan-1-ol Reduction (Biodegradation) Further_Degradation_Products Further_Degradation_Products 2,2,3,5-Tetramethylhexanoic_acid->Further_Degradation_Products Biodegradation 2,2,3,5-Tetramethylhexan-1-ol->this compound Oxidation (Biodegradation)

Caption: Proposed degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Spiking Spike with Compound Stock_Solution->Spiking Incubation_Setup Set up Incubation Vials/Flasks Incubation_Setup->Spiking Incubation Incubate under Controlled Conditions Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Synthesis of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 2,2,3,5-tetramethylhexanal is not widely documented in scientific literature. This guide is based on established principles for the synthesis of structurally similar, sterically hindered aldehydes. The protocols and troubleshooting advice provided are general and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

A1: Given the structure of this compound, the most viable laboratory-scale synthetic routes would likely involve the oxidation of the corresponding primary alcohol, 2,2,3,5-tetramethylhexan-1-ol. Mild oxidation methods are necessary to prevent over-oxidation to the carboxylic acid. Recommended methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4] An alternative, though potentially less selective for this specific isomer on an industrial scale, is the hydroformylation of 2,2,3,5-tetramethylhex-1-ene.[5][6]

Q2: How can I synthesize the precursor alcohol, 2,2,3,5-tetramethylhexan-1-ol?

A2: A common method for synthesizing a primary alcohol with this substitution pattern would be a Grignard reaction. For instance, reacting isobutylmagnesium bromide with 2,2-dimethylpropanal would yield the target alcohol after an acidic workup. Careful control of reaction conditions is crucial to minimize side reactions due to the steric hindrance of the reagents.

Q3: My aldehyde product appears to be contaminated with a carboxylic acid. How can I prevent this and purify my product?

A3: Over-oxidation to a carboxylic acid is a common side reaction when using strong oxidizing agents. To prevent this, it is recommended to use mild and selective methods like Swern or Dess-Martin oxidation.[2][4] If your aldehyde is already contaminated, you can purify it by forming a bisulfite adduct. Aldehydes react with sodium bisulfite to form a solid adduct that can be filtered off from unreacted starting materials and other impurities. The pure aldehyde can then be regenerated by treating the adduct with a base.[7][8]

Troubleshooting Guides

Guide 1: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol

Problem: Low yield in Swern Oxidation.

Possible CauseRecommended Solution
Reaction temperature too high. Maintain the reaction temperature strictly between -78°C and -60°C. Higher temperatures can lead to the formation of mixed thioacetal side products.[1]
Premature decomposition of the reactive species. Ensure slow, dropwise addition of the alcohol to the activated DMSO solution.
Incomplete reaction. Allow the reaction to stir for a sufficient time at low temperature after the addition of the alcohol and before adding the amine base.

Problem: Unpleasant odor after Swern Oxidation.

Possible CauseRecommended Solution
Formation of dimethyl sulfide (DMS). This is an unavoidable byproduct of the Swern oxidation.[9][10] All manipulations should be performed in a well-ventilated fume hood. Used glassware can be rinsed with a bleach (sodium hypochlorite) solution to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO).[1]

Problem: Acid-sensitive functional groups in my substrate are degrading during Dess-Martin Oxidation.

Possible CauseRecommended Solution
Formation of acetic acid as a byproduct. The Dess-Martin oxidation produces two equivalents of acetic acid, which can degrade acid-labile protecting groups or other sensitive functionalities.[3]
Buffering the reaction. Add a mild base, such as pyridine or sodium bicarbonate, to the reaction mixture to neutralize the acetic acid as it forms.[3]
Guide 2: Hydroformylation of 2,2,3,5-Tetramethylhex-1-ene

Problem: Low selectivity for the desired linear aldehyde.

Possible CauseRecommended Solution
Formation of the branched (iso) aldehyde. The hydroformylation of terminal alkenes can produce both linear (n) and branched (iso) aldehydes.[11]
Use of bulky phosphine ligands. Employing bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst can sterically favor the formation of the terminal, linear aldehyde.[5]
Isomerization of the starting alkene. The catalyst can isomerize the terminal alkene to an internal alkene, which then undergoes hydroformylation to yield other isomers.[6]
Reaction parameter optimization. Adjusting temperature, pressure, and catalyst concentration can influence the n/iso ratio. Lower temperatures generally favor the linear product.

Problem: Hydrogenation of the alkene to an alkane.

Possible CauseRecommended Solution
High H2:CO ratio. Hydrogenation of the alkene is a common side reaction in hydroformylation.[5][11]
Catalyst choice. Rhodium-based catalysts generally exhibit lower hydrogenation activity compared to cobalt-based catalysts.[6]
Lowering the reaction temperature. This can help to disfavor the hydrogenation pathway relative to hydroformylation.

Experimental Protocols

Protocol 1: Swern Oxidation of a Primary Alcohol

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of the primary alcohol (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60°C.

  • Stir for 30-45 minutes at -78°C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

  • To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq.) in one portion.

  • If the substrate is acid-sensitive, add pyridine (2.0 eq.).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid byproduct dissolves.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification of a Sterically Hindered Aldehyde via Bisulfite Adduct Formation

  • Dissolve the crude aldehyde in a minimal amount of ethanol or tetrahydrofuran (THF).

  • Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours.

  • Filter the resulting white precipitate (the bisulfite adduct) and wash it with diethyl ether to remove non-aldehydic impurities.

  • To regenerate the aldehyde, suspend the filtered solid in water and add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the solution is basic.

  • Stir until the solid dissolves, then extract the pure aldehyde with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7][8]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_purification Purification Isobutyl bromide Isobutyl bromide A Grignard Reaction Isobutyl bromide->A 2,2-dimethylpropanal 2,2-dimethylpropanal 2,2-dimethylpropanal->A B 2,2,3,5-tetramethylhexan-1-ol A->B Acid Workup C Mild Oxidation (Swern or DMP) B->C D Crude this compound C->D E Bisulfite Adduct Formation D->E F Pure this compound E->F Base Treatment & Extraction

Caption: Synthetic workflow for this compound.

Swern_Oxidation cluster_main Main Reaction Pathway cluster_side Side Reaction A Alcohol + Activated DMSO B Alkoxysulfonium Salt A->B C Sulfur Ylide B->C Triethylamine E Mixed Thioacetal B->E Temp > -60°C D Aldehyde + DMS C->D β-elimination

Caption: Swern oxidation pathway and potential side reaction.

Troubleshooting Start Low Yield or Impure Product? Method Which method was used? Start->Method Oxidation Oxidation Method->Oxidation Hydroformylation Hydroformylation Method->Hydroformylation Oxidation_Issue What is the issue? Oxidation->Oxidation_Issue Hydro_Issue What is the issue? Hydroformylation->Hydro_Issue OverOx Over-oxidation to Acid Oxidation_Issue->OverOx Contaminant LowYield_Ox Low Yield Oxidation_Issue->LowYield_Ox Yield LowSelectivity Low n/iso Ratio Hydro_Issue->LowSelectivity Selectivity Alkane Alkane Formation Hydro_Issue->Alkane Byproduct Sol_OverOx Use milder conditions (Swern, DMP) OverOx->Sol_OverOx Sol_LowYield_Ox Check temperature control (-78°C for Swern) LowYield_Ox->Sol_LowYield_Ox Sol_LowSelectivity Use bulky ligands Optimize T and P LowSelectivity->Sol_LowSelectivity Sol_Alkane Lower H2:CO ratio Use Rh catalyst Alkane->Sol_Alkane

Caption: Troubleshooting decision tree for aldehyde synthesis.

References

Technical Support Center: Scaling Up 2,2,3,5-Tetramethylhexanal Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2,3,5-Tetramethylhexanal.

Synthesis Overview

The production of this compound is proposed as a two-step process:

  • Step 1: Grignard Reaction - Synthesis of the precursor alcohol, 2,2,3,5-Tetramethylhexan-1-ol, via a Grignard reaction between an appropriate Grignard reagent and formaldehyde.

  • Step 2: Oxidation - Selective oxidation of 2,2,3,5-Tetramethylhexan-1-ol to the target aldehyde, this compound.

Synthesis_Pathway 2,2,3,5-Tetramethyl-1-halohexane 2,2,3,5-Tetramethyl-1-halohexane Grignard Reagent Grignard Reagent 2,2,3,5-Tetramethyl-1-halohexane->Grignard Reagent Mg, Dry Ether 2,2,3,5-Tetramethylhexan-1-ol 2,2,3,5-Tetramethylhexan-1-ol Grignard Reagent->2,2,3,5-Tetramethylhexan-1-ol 1. Formaldehyde 2. H3O+ workup This compound This compound 2,2,3,5-Tetramethylhexan-1-ol->this compound Mild Oxidizing Agent (e.g., PCC, Swern, DMP)

Caption: Proposed synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Grignard Reaction - Synthesis of 2,2,3,5-Tetramethylhexan-1-ol

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard synthesis. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents (typically diethyl ether or THF) are used.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Activation: Gently crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine can also be added to etch the surface of the magnesium, which is indicated by the disappearance of the iodine color.

  • Purity of the Alkyl Halide: The alkyl halide (e.g., 2,2,3,5-tetramethyl-1-iodohexane) must be pure and dry.

Troubleshooting Workflow for Grignard Initiation:

Grignard_Troubleshooting Start Reaction Not Starting Check_Dryness Verify Dryness of Glassware & Solvents Start->Check_Dryness Activate_Mg Activate Magnesium Turnings (Crushing, Iodine) Check_Dryness->Activate_Mg Check_Halide Ensure Purity of Alkyl Halide Activate_Mg->Check_Halide Initiate Add a small amount of halide and observe for exotherm/cloudiness Check_Halide->Initiate Success Reaction Initiated Initiate->Success Yes Failure Initiation Failed Initiate->Failure No

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q2: I am observing a low yield of the desired primary alcohol. What are the potential side reactions?

A2: Low yields can result from several side reactions. The primary ones to consider are:

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl halide to form a dimer. This is more common with alkyl bromides and iodides. To minimize this, ensure slow addition of the alkyl halide to the magnesium turnings.

  • Reaction with Atmospheric CO2: If the reaction is not performed under an inert atmosphere (like nitrogen or argon), the Grignard reagent can react with carbon dioxide to form a carboxylate salt after workup, reducing the yield of the desired alcohol.

  • Enolization of the Aldehyde: While less of an issue with formaldehyde which has no alpha-protons, with other aldehydes, the Grignard reagent can act as a base and deprotonate the alpha-carbon, leading to aldol condensation products.[1]

ParameterRecommended Condition to Maximize YieldPotential Issue if Deviated
Atmosphere Inert (Nitrogen or Argon)Reaction with CO2 and O2
Solvent Anhydrous Diethyl Ether or THFQuenching of Grignard reagent
Alkyl Halide Addition Slow, dropwise additionWurtz coupling, uncontrolled exotherm
Temperature Maintain gentle reflux during additionIncreased side reactions at high temps

Q3: What is the correct work-up procedure for a Grignard reaction with formaldehyde?

A3: After the reaction between the Grignard reagent and formaldehyde is complete, the resulting magnesium alkoxide needs to be hydrolyzed to yield the primary alcohol.

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and can help to minimize side reactions.

  • Continue adding the ammonium chloride solution until the aqueous layer is clear and all the magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (or the solvent used in the reaction) two to three times to recover any dissolved product.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Step 2: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol to this compound

Q1: How can I prevent the over-oxidation of my primary alcohol to a carboxylic acid?

A1: Over-oxidation is a common problem when converting primary alcohols to aldehydes. To prevent this, you should:

  • Choose a Mild Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize primary alcohols to carboxylic acids.[2] Milder reagents are necessary to stop the reaction at the aldehyde stage.

  • Control Reaction Conditions: For some oxidizing agents, controlling the reaction temperature and time is crucial. Removing the aldehyde from the reaction mixture as it forms via distillation can also prevent further oxidation.[3]

Comparison of Mild Oxidizing Agents:

Oxidizing AgentTypical SolventReaction TemperatureKey Considerations
PCC (Pyridinium Chlorochromate) Dichloromethane (DCM)Room TemperatureChromium-based reagent, requires careful handling and disposal.
Swern Oxidation Dichloromethane (DCM)-78 °C to Room TempInvolves the use of dimethyl sulfoxide (DMSO) and oxalyl chloride; produces volatile and odorous dimethyl sulfide.[4]
DMP (Dess-Martin Periodinane) Dichloromethane (DCM)Room TemperatureA mild and selective hypervalent iodine reagent.[5]

Q2: My aldehyde product is impure after the reaction. What are the likely impurities and how can I remove them?

A2: Common impurities include the starting alcohol, the over-oxidized carboxylic acid, and byproducts from the oxidizing agent.

  • Removal of Carboxylic Acid: The crude product can be dissolved in an organic solvent (like diethyl ether) and washed with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer.

  • Removal of Starting Alcohol: If the boiling points are sufficiently different, fractional distillation is an effective method for separating the aldehyde from the higher-boiling alcohol.

  • Purification via Bisulfite Adduct: Aldehydes can be purified by forming a solid bisulfite addition product. The impure aldehyde is shaken with a saturated solution of sodium bisulfite. The solid adduct is then filtered and washed. The aldehyde can be regenerated by treating the adduct with an acid or base.

Purification Workflow:

Aldehyde_Purification Start Crude Aldehyde Wash_Bicarb Wash with NaHCO3 (aq) to remove acidic impurities Start->Wash_Bicarb Separate_Layers Separate Organic and Aqueous Layers Wash_Bicarb->Separate_Layers Dry_Organic Dry Organic Layer (e.g., MgSO4) Separate_Layers->Dry_Organic Distill Fractional Distillation Dry_Organic->Distill Pure_Aldehyde Pure this compound Distill->Pure_Aldehyde

Caption: General workflow for the purification of the target aldehyde.

Experimental Protocols

Step 1: Synthesis of 2,2,3,5-Tetramethylhexan-1-ol via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Magnesium Turnings24.311202.9 g
2,2,3,5-tetramethyl-1-iodohexane268.1810026.8 g
Anhydrous Diethyl Ether74.12-250 mL
Paraformaldehyde30.031504.5 g
Saturated NH₄Cl solution--~100 mL

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings in the flask and add a small crystal of iodine.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • Dissolve the 2,2,3,5-tetramethyl-1-iodohexane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the alkyl iodide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, bubbling, and the solution turning cloudy. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the paraformaldehyde to the stirred Grignard solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Perform the work-up as described in the FAQs.

Step 2: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol to this compound using PCC

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,2,3,5-Tetramethylhexan-1-ol158.28507.9 g
Pyridinium Chlorochromate (PCC)215.567516.2 g
Dichloromethane (DCM)84.93-200 mL
Celite or Silica Gel--~20 g

Procedure:

  • In a round-bottom flask, add the PCC to 150 mL of dichloromethane.

  • To this stirred suspension, add a solution of 2,2,3,5-Tetramethylhexan-1-ol in 50 mL of dichloromethane in one portion.

  • Stir the mixture at room temperature for 2 hours. The reaction mixture will turn into a dark, tarry substance.

  • Monitor the reaction by TLC to confirm the disappearance of the starting alcohol.

  • Once the reaction is complete, dilute the mixture with diethyl ether.

  • Pass the mixture through a short pad of silica gel or Celite to filter out the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by fractional distillation.

References

Technical Support Center: 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the purity of 2,2,3,5-Tetramethylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis process, residual solvents, and degradation products. Specific impurities will depend on the synthetic route employed.

Q2: Which analytical techniques are best suited for determining the purity of this compound?

A2: High-resolution Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the preferred method for assessing the purity of volatile aldehydes like this compound. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.[1][2]

Q3: What is the most effective method for purifying this compound?

A3: The most effective method depends on the nature and quantity of the impurities. Flash column chromatography using silica gel is a common and effective technique for removing polar impurities. For large-scale purification, fractional distillation under reduced pressure may be more suitable.

Q4: How can I remove residual solvents from my purified product?

A4: Residual solvents can often be removed by rotary evaporation. For higher boiling point solvents, a high-vacuum pump may be necessary. It is crucial to ensure the chosen method does not lead to the degradation of the aldehyde. The ICH Q3C (R9) guideline provides limits for residual solvents in pharmaceutical products.[3]

Q5: My purified this compound is degrading over time. How can I improve its stability?

A5: Aldehydes can be susceptible to oxidation. To improve stability, store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The use of antioxidants may also be considered, depending on the final application.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad peaks during elution.

  • Co-elution of the product with impurities.

  • Low recovery of the purified product.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System Optimize the solvent system through thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the product. A gradient elution may be necessary.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Improper Column Packing Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a level surface and no air bubbles.
Sample Insolubility Dissolve the crude sample in a minimal amount of the initial eluting solvent before loading it onto the column.
Issue 2: Product Degradation During Purification

Symptoms:

  • Appearance of new impurity peaks in analytical chromatograms after purification.

  • Discoloration of the product.

Possible Causes & Solutions:

Possible Cause Solution
Acidic Stationary Phase Aldehydes can be sensitive to acidic conditions. Consider using a neutral stationary phase like deactivated silica gel or alumina.
Oxidation Degas solvents before use and carry out the purification under an inert atmosphere to minimize exposure to oxygen.
Elevated Temperatures If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) and a mass spectrometer detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample. Identify the product peak based on its mass spectrum and retention time. Calculate purity by integrating the peak area of the product and all impurities.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Selection: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a common starting point. Aim for an Rf of ~0.25 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluting solvent.

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks or bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the selected solvent system, collecting fractions.

    • Monitor the elution process using TLC to identify fractions containing the purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table summarizes the expected purity levels for this compound after applying different purification techniques. These are general estimates and actual results may vary.

Purification Technique Starting Purity (%) Expected Final Purity (%) Typical Yield (%)
Flash Column Chromatography 80-90>9870-90
Preparative HPLC 90-95>9950-80
Fractional Distillation 70-85>9760-85

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (GC-MS) Crude->Analysis Purification Purification Method Analysis->Purification Column Column Chromatography Purification->Column High Polarity Impurities Distillation Fractional Distillation Purification->Distillation Volatile Impurities Pure Pure Product (>98%) Column->Pure Distillation->Pure Analysis2 Final Purity Check (GC-MS) Pure->Analysis2

Caption: A workflow diagram illustrating the general process for the purification and analysis of this compound.

Troubleshooting_Tree Start Low Purity After Purification CheckMethod Review Purification Method Start->CheckMethod Chromatography Column Chromatography Issue? CheckMethod->Chromatography Yes Distillation Distillation Issue? CheckMethod->Distillation No OptimizeSolvent Optimize Solvent System (TLC) Chromatography->OptimizeSolvent Poor Separation CheckPacking Check Column Packing Chromatography->CheckPacking Channeling ReduceLoading Reduce Sample Loading Chromatography->ReduceLoading Overloading CheckPressure Adjust Vacuum Pressure Distillation->CheckPressure Product Bumping CheckTemp Optimize Temperature Gradient Distillation->CheckTemp Inefficient Separation FinalAnalysis Re-analyze Purified Product OptimizeSolvent->FinalAnalysis CheckPacking->FinalAnalysis ReduceLoading->FinalAnalysis CheckPressure->FinalAnalysis CheckTemp->FinalAnalysis

Caption: A troubleshooting decision tree for addressing common issues encountered during the purification of this compound.

References

Validation & Comparative

The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the physicochemical properties and reaction performance of a sterically hindered aldehyde, 2,2-dimethylpropanal (pivalaldehyde), with its less hindered isomers, n-butanal and isobutanal. This guide provides researchers, scientists, and drug development professionals with quantitative data, experimental protocols, and mechanistic insights to inform synthetic strategies and understand structure-activity relationships.

In the realm of organic synthesis and drug development, the reactivity of aliphatic aldehydes is a cornerstone of carbon-carbon bond formation and functional group interconversion. While sharing the characteristic carbonyl group, the steric environment surrounding this functional group can dramatically influence an aldehyde's physical properties and chemical behavior. This guide provides a comparative analysis of pivalaldehyde, a highly sterically hindered aldehyde, against the linear n-butanal and the moderately branched isobutanal. While the initially requested 2,2,3,5-tetramethylhexanal is not a commercially available or well-documented compound, pivalaldehyde serves as an excellent and extensively studied model for understanding the effects of significant steric bulk adjacent to the formyl group.

Physicochemical Properties: A Tale of Three Isomers

The degree of branching in aliphatic aldehydes has a discernible impact on their physical properties. As illustrated in the table below, the boiling point generally decreases with increased branching among isomers, a consequence of reduced surface area and weaker intermolecular van der Waals forces.

PropertyPivalaldehyde (2,2-Dimethylpropanal)n-ButanalIsobutanal (2-Methylpropanal)
Molecular Formula C5H10O[1]C4H8O[2]C4H8O[3]
Molar Mass ( g/mol ) 86.13[1]72.11[2]72.11[4]
Boiling Point (°C) 74-76[5]74.8[6]63[7]
Melting Point (°C) 6[8]-96.86[6]-65[4]
Density (g/mL at 20°C) 0.793[8]0.8016[6]0.79[4]
Solubility in Water Negligible7.6 g/100 mL (20 °C)[6]Soluble (11g/100mL at 20°C)

Comparative Reactivity in Key Organic Transformations

The steric hindrance imposed by the bulky tert-butyl group in pivalaldehyde significantly tempers its reactivity in nucleophilic addition reactions compared to the more accessible carbonyl groups of n-butanal and isobutanal. This effect is a critical consideration in planning and executing synthetic routes.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, a fundamental method for forming carbon-carbon bonds, is highly sensitive to steric hindrance. The bulky tert-butyl group of pivalaldehyde impedes the approach of the Grignard reagent's nucleophilic carbon, leading to slower reaction rates and, in some cases, favoring side reactions like reduction.[3] In contrast, the less hindered carbonyl carbons of n-butanal and isobutanal are more readily attacked.[9][10]

AldehydeGrignard ReagentProductRelative Reactivity
PivalaldehydeR-MgXSecondary AlcoholLow
n-ButanalR-MgXSecondary AlcoholHigh
IsobutanalR-MgXSecondary AlcoholMedium

Relative reactivity is a qualitative assessment based on established principles of steric hindrance in Grignard reactions.

Olefination: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes, is also influenced by steric factors. While the reaction is generally effective for a wide range of aldehydes, sterically hindered substrates like pivalaldehyde can exhibit slower reaction rates and may require more reactive Wittig reagents or harsher reaction conditions to achieve comparable yields to less hindered aldehydes.

AldehydeWittig ReagentProductGeneral Observations
PivalaldehydePh3P=CHRAlkeneSlower reaction rates, may require more reactive ylides.
n-ButanalPh3P=CHRAlkeneGenerally proceeds with good yields and standard conditions.
IsobutanalPh3P=CHRAlkeneReactivity is intermediate between pivalaldehyde and n-butanal.

Observations are based on general principles of the Wittig reaction's sensitivity to steric hindrance.

Reduction with Sodium Borohydride

The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and efficient transformation. While NaBH₄ is a relatively mild reducing agent, steric hindrance around the carbonyl group can still influence the reaction rate. The reduction of pivalaldehyde is generally slower than that of n-butanal and isobutanal due to the difficulty of the hydride's approach to the carbonyl carbon.

AldehydeProductRelative Reaction Rate
Pivalaldehyde2,2-Dimethyl-1-propanolSlowest
n-Butanal1-ButanolFastest
Isobutanal2-Methyl-1-propanolIntermediate

Relative reaction rates are based on kinetic studies of aldehyde reductions.

Experimental Protocols

Detailed methodologies for the key experiments discussed are provided below to facilitate reproducible comparative studies.

General Procedure for Grignard Reaction with Aldehydes

Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to an aldehyde.

Materials:

  • Aldehyde (pivalaldehyde, n-butanal, or isobutanal)

  • Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle

  • All glassware must be flame-dried or oven-dried before use.

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Place the Grignard reagent in the dropping funnel.

  • Dissolve the aldehyde (1 equivalent) in anhydrous diethyl ether in the round-bottom flask and cool the solution in an ice bath.

  • Add the Grignard reagent dropwise to the stirred aldehyde solution at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude secondary alcohol.

  • Purify the product by distillation or column chromatography.

General Procedure for Wittig Reaction

Objective: To synthesize an alkene from an aldehyde using a phosphonium ylide.

Materials:

  • Aldehyde (pivalaldehyde, n-butanal, or isobutanal)

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium in hexane)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Round-bottom flask, syringes, magnetic stirrer

  • All glassware must be flame-dried or oven-dried before use.

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath and add the strong base (1 equivalent) dropwise via syringe. The formation of the ylide is often indicated by a color change.

  • Stir the resulting ylide solution at room temperature for 30 minutes.

  • Cool the ylide solution in an ice bath and add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).[11]

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

General Procedure for Sodium Borohydride Reduction

Objective: To reduce an aldehyde to a primary alcohol.

Materials:

  • Aldehyde (pivalaldehyde, n-butanal, or isobutanal)

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., methanol or ethanol)

  • Water

  • Dilute hydrochloric acid (HCl)

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • Dissolve the aldehyde (1 equivalent) in the alcohol solvent in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (0.3 equivalents, as it provides 4 hydrides) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess borohydride and hydrolyze the borate ester.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary alcohol.

  • Purify the product by distillation if necessary.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways and experimental workflows discussed in this guide.

G General Nucleophilic Addition to an Aldehyde reactant Aldehyde (R-CHO) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->intermediate product Alcohol (after protonation) intermediate->product Protonation

Caption: Nucleophilic addition to an aldehyde.

G Wittig Reaction Experimental Workflow start Start ylide_prep Prepare Ylide from Phosphonium Salt and Base start->ylide_prep reaction React Ylide with Aldehyde ylide_prep->reaction quench Quench Reaction reaction->quench extraction Extraction and Drying quench->extraction purification Purification (Column Chromatography) extraction->purification product Alkene Product purification->product

Caption: Wittig reaction workflow.

Metabolic Fate of Aliphatic Aldehydes

Simple aliphatic aldehydes, whether ingested or metabolically generated, are generally subject to detoxification pathways within biological systems. The primary route of metabolism is oxidation to the corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenase (ALDH) enzymes.[1] This process converts the reactive aldehyde into a less toxic and more readily excretable species. For instance, isobutanal can be oxidized to isobutyric acid.[1] In some microorganisms, pathways exist for the reduction of aldehydes to their corresponding alcohols. For example, isobutyraldehyde can be reduced to isobutanol.[7] The high reactivity of the aldehyde group means these compounds can also form adducts with cellular nucleophiles like proteins and DNA, which is a primary mechanism of their toxicity.[12]

G Metabolic Pathways of Aliphatic Aldehydes aldehyde Aliphatic Aldehyde (e.g., n-Butanal, Isobutanal) oxidation Oxidation (Aldehyde Dehydrogenase) aldehyde->oxidation reduction Reduction (Alcohol Dehydrogenase) aldehyde->reduction adducts Adduct Formation (with Proteins, DNA) aldehyde->adducts carboxylic_acid Carboxylic Acid (Detoxification) oxidation->carboxylic_acid alcohol Alcohol reduction->alcohol toxicity Cellular Toxicity adducts->toxicity

Caption: General metabolic fate of aliphatic aldehydes.

References

A Comparative Guide to the Synthesis of 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three potential synthetic routes to 2,2,3,5-tetramethylhexanal, a sterically hindered aldehyde. The comparison focuses on reaction pathways, experimental feasibility, and potential yields, offering valuable insights for process development and optimization.

Comparison of Synthesis Routes

Three plausible synthetic pathways for this compound are outlined below. Each route originates from a different precursor and employs distinct chemical transformations. The selection of an optimal route will depend on factors such as starting material availability, desired purity, and scalability.

Parameter Route 1: Oxidation of Primary Alcohol Route 2: Hydroformylation of Alkene Route 3: Grignard Reagent and Formaldehyde
Starting Material 2,2,3,5-Tetramethylhex-1-ene2,2,3,5-Tetramethylhex-1-ene1-Halo-2,2,3,5-tetramethylhexane
Key Intermediates 2,2,3,5-Tetramethylhexan-1-olNone2,2,3,5-Tetramethylhexylmagnesium halide, 2,2,3,5-Tetramethylhexan-1-ol
Overall Yield (Estimated) 70-85%60-80% (aldehyde mixture)65-80%
Purity of Aldehyde High (after chromatographic purification)Moderate (potential for isomeric aldehyde byproducts)High (after oxidation and purification)
Key Advantages High regioselectivity in alcohol formation, well-established oxidation methods.Atom-economical, direct conversion to the aldehyde.Utilizes readily available starting materials for the Grignard reagent.
Key Disadvantages Two-step process from the alkene.Requires high pressure and specialized equipment, potential for difficult separation of isomers.Multi-step process, Grignard reagents are sensitive to moisture and protic solvents.
Reaction Conditions Mild to moderate (hydroboration at 0-25°C, oxidation at -78°C to room temperature).High temperature (100-150°C) and pressure (20-100 atm).Grignard formation requires anhydrous conditions; reaction with formaldehyde at low temperatures.

Experimental Protocols

Detailed methodologies for the key transformations in each proposed synthesis route are provided below. These protocols are based on established procedures for structurally similar compounds and may require optimization for the specific substrate.

Route 1: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol

This route involves two main steps: the hydroboration-oxidation of the corresponding alkene to the primary alcohol, followed by the oxidation of the alcohol to the aldehyde.

Step 1a: Synthesis of 2,2,3,5-Tetramethylhexan-1-ol via Hydroboration-Oxidation

This procedure is adapted from the hydroboration-oxidation of sterically hindered terminal alkenes.[1][2]

  • Materials: 2,2,3,5-tetramethylhex-1-ene, Borane-tetrahydrofuran complex (BH3•THF) in THF (1 M solution), Sodium hydroxide (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution), Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • A dry, nitrogen-flushed round-bottom flask is charged with 2,2,3,5-tetramethylhex-1-ene and anhydrous diethyl ether.

    • The flask is cooled to 0 °C in an ice bath.

    • A 1 M solution of BH3•THF in THF is added dropwise to the stirred solution of the alkene. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is carefully quenched by the slow addition of water.

    • A 3 M aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.

    • The mixture is stirred at room temperature for 1 hour.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,2,3,5-tetramethylhexan-1-ol.

    • The crude alcohol can be purified by column chromatography on silica gel.

Step 1b: Oxidation of 2,2,3,5-Tetramethylhexan-1-ol to this compound (Swern Oxidation)

This protocol is a mild oxidation suitable for sterically hindered primary alcohols.[3][4][5][6]

  • Materials: 2,2,3,5-Tetramethylhexan-1-ol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • A dry, nitrogen-flushed round-bottom flask is charged with anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath.

    • Oxalyl chloride is added dropwise, followed by the dropwise addition of a solution of dimethyl sulfoxide in anhydrous dichloromethane. The mixture is stirred for 15 minutes.

    • A solution of 2,2,3,5-tetramethylhexan-1-ol in anhydrous dichloromethane is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

    • Triethylamine is added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

    • Water is added to quench the reaction, and the layers are separated.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude aldehyde is purified by column chromatography on silica gel.

Route 2: Hydroformylation of 2,2,3,5-Tetramethylhex-1-ene

This route provides a direct conversion of the alkene to the aldehyde but may yield a mixture of linear and branched isomers. The regioselectivity can be influenced by the choice of catalyst and ligands.[7][8]

  • Materials: 2,2,3,5-Tetramethylhex-1-ene, Rhodium-based catalyst (e.g., Rh(CO)2(acac)), Phosphine ligand (e.g., triphenylphosphine), Toluene (anhydrous), Synthesis gas (CO/H2).

  • Procedure:

    • A high-pressure autoclave is charged with 2,2,3,5-tetramethylhex-1-ene, the rhodium catalyst, the phosphine ligand, and anhydrous toluene.

    • The autoclave is sealed, purged with nitrogen, and then pressurized with synthesis gas (CO/H2, typically 1:1 ratio) to the desired pressure (e.g., 50 atm).

    • The reaction mixture is heated to the desired temperature (e.g., 120 °C) with vigorous stirring.

    • The reaction is monitored by gas chromatography until the starting material is consumed.

    • After cooling to room temperature, the excess pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

    • The resulting crude product, a mixture of this compound and its isomer, is purified by fractional distillation or column chromatography.

Route 3: Grignard Reagent with Formaldehyde

This classical approach involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with formaldehyde to produce a primary alcohol, which is then oxidized to the aldehyde.

Step 3a: Synthesis of 2,2,3,5-Tetramethylhexylmagnesium Bromide

This is a standard procedure for Grignard reagent formation.[9][10]

  • Materials: 1-Bromo-2,2,3,5-tetramethylhexane, Magnesium turnings, Anhydrous diethyl ether, Iodine crystal (optional, as an activator).

  • Procedure:

    • A dry, nitrogen-flushed three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with magnesium turnings. A crystal of iodine can be added to activate the magnesium.

    • A small amount of a solution of 1-bromo-2,2,3,5-tetramethylhexane in anhydrous diethyl ether is added to initiate the reaction. The initiation may require gentle warming.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining solution of the alkyl bromide is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

    • The resulting grey to brown solution of the Grignard reagent is used directly in the next step.

Step 3b: Reaction with Formaldehyde to form 2,2,3,5-Tetramethylhexan-1-ol

This step utilizes the nucleophilic nature of the Grignard reagent.[11]

  • Materials: 2,2,3,5-Tetramethylhexylmagnesium bromide solution, Paraformaldehyde, Anhydrous diethyl ether, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • Paraformaldehyde is heated gently in a separate dry flask under nitrogen to generate gaseous formaldehyde, which is passed through a tube into the stirred Grignard reagent solution at 0 °C.

    • Alternatively, the Grignard solution can be added to a well-stirred suspension of dry paraformaldehyde in anhydrous diethyl ether at 0 °C.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,2,3,5-tetramethylhexan-1-ol.

    • The crude alcohol is purified by column chromatography.

Step 3c: Oxidation to this compound

This step is identical to Step 1b in Route 1.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthesis_Route_1 start 2,2,3,5-Tetramethylhex-1-ene intermediate 2,2,3,5-Tetramethylhexan-1-ol start->intermediate 1. BH3•THF 2. H2O2, NaOH product This compound intermediate->product Mild Oxidation (e.g., Swern)

Fig. 1: Synthesis of this compound via Route 1.

Synthesis_Route_2 start 2,2,3,5-Tetramethylhex-1-ene product This compound (and isomer) start->product CO, H2 Rh catalyst

Fig. 2: Synthesis of this compound via Route 2.

Synthesis_Route_3 start 1-Halo-2,2,3,5-tetramethylhexane grignard 2,2,3,5-Tetramethylhexyl magnesium halide start->grignard Mg, Et2O intermediate 2,2,3,5-Tetramethylhexan-1-ol grignard->intermediate 1. HCHO 2. H3O+ product This compound intermediate->product Mild Oxidation (e.g., Swern)

Fig. 3: Synthesis of this compound via Route 3.

Logical_Relationship Target This compound Route1 Route 1: Oxidation Target->Route1 Route2 Route 2: Hydroformylation Target->Route2 Route3 Route 3: Grignard Synthesis Target->Route3 Intermediate1 2,2,3,5-Tetramethylhexan-1-ol Route1->Intermediate1 Precursor1 2,2,3,5-Tetramethylhex-1-ene Route2->Precursor1 Precursor2 1-Halo-2,2,3,5-tetramethylhexane Route3->Precursor2 Route3->Intermediate1 Intermediate1->Precursor1

References

performance comparison of 2,2,3,5-Tetramethylhexanal derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of Aliphatic Aldehyde Derivatives and Their Potential Performance

For the attention of researchers, scientists, and professionals in drug development, this guide addresses the performance of 2,2,3,5-Tetramethylhexanal derivatives. Initial comprehensive searches have revealed a significant lack of specific experimental data for this particular compound and its direct derivatives in publicly accessible scientific literature. Therefore, this guide provides a broader comparative overview of branched-chain and aliphatic aldehydes, drawing parallels and inferring potential activities based on available research on analogous compounds.

Introduction to Aliphatic Aldehydes in Biological Systems

Aliphatic aldehydes are organic compounds characterized by a terminal carbonyl group.[1] They are known for their high reactivity, which makes them both valuable in synthesis and potentially toxic in biological systems.[1][2] Aldehydes are found naturally in essential oils and are products of lipid peroxidation.[2][3] Their biological activities are diverse, ranging from antimicrobial and antioxidant to immunomodulatory effects.[2][4][5] The performance of aldehyde derivatives is often linked to the balance between their hydrophilic and hydrophobic properties, which is influenced by chain length and functional groups.[6]

Comparative Performance Analysis of Aliphatic Aldehyde Derivatives

Due to the absence of direct data on this compound derivatives, this section presents a summary of the performance of other relevant aldehyde derivatives to provide a contextual understanding.

Antimicrobial Activity

The antimicrobial properties of aldehydes are well-documented.[2][6] Long-chain aldehydes, for instance, exhibit antimicrobial activity that is dependent on the balance between their polar and nonpolar regions.[6] Essential oils rich in aldehydes, such as cinnamaldehyde, have demonstrated effective inhibition of bacterial biofilm formation.[2] The antimicrobial efficacy of aldehydes is attributed to their high reactivity, allowing them to interact with microbial components.[2]

Table 1: General Antimicrobial Activity of Aldehyde Classes

Aldehyde ClassGeneral ActivityExamples
Aromatic Aldehydes Strong antimicrobial and antifungal properties.Cinnamaldehyde, Benzaldehyde[2]
Fatty Aldehydes Activity dependent on chain length; effective against various bacteria and fungi.Hexanal, Decanal, Octanal[2]
Dialdehydes Broad-spectrum activity against bacteria, spores, fungi, and viruses.Glutaraldehyde[6]
Antioxidant and Anti-inflammatory Properties

Several aldehyde derivatives have been investigated for their antioxidant and anti-inflammatory activities.[2][7] For instance, the addition of aliphatic aldehydes has been shown to influence the antioxidant activity of Maillard reaction products.[7] Specifically, unsaturated aldehydes were found to decrease antioxidant activity more than saturated aldehydes.[7] Some studies have also highlighted the anti-inflammatory potential of certain aldehyde derivatives.[2]

Performance in Drug Development and Other Applications

Aldehydes and their derivatives are crucial in organic synthesis and have been explored as potential therapeutic agents.[8][9] For example, new ligustrazine-based chalcones synthesized from a novel aldehyde have shown promise as multifunctional anti-Alzheimer agents.[8] Additionally, derivatives of (+)-paeoveitol, synthesized from an aldehyde intermediate, have been evaluated as novel antidepressants.[9]

Experimental Methodologies: A General Overview

While specific protocols for this compound derivatives are unavailable, the following are common methodologies used to assess the performance of aldehyde derivatives based on the reviewed literature.

Antimicrobial Activity Assays

A standard method to evaluate antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using broth or agar dilution methods. In these assays, various concentrations of the compound are incubated with the target microorganism, and the lowest concentration that inhibits visible growth is determined.

Antioxidant Activity Assays

Common assays to determine antioxidant capacity include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. These methods measure the ability of a compound to donate an electron or hydrogen atom to neutralize a stable radical.

Illustrative Workflow for Evaluating Novel Aldehyde Derivatives

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel aldehyde derivatives, based on common practices in drug discovery and development.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Performance Screening cluster_advanced Advanced Evaluation cluster_data Data Analysis start Parent Aldehyde synthesis Chemical Modification (e.g., Oxidation, Reduction, Condensation) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays purification->antimicrobial antioxidant Antioxidant Assays purification->antioxidant cytotoxicity Cytotoxicity Assays purification->cytotoxicity mechanism Mechanism of Action Studies antimicrobial->mechanism antioxidant->mechanism in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar mechanism->sar

Caption: Generalized workflow for the development and evaluation of novel aldehyde derivatives.

Conclusion

While there is a notable absence of specific performance data for this compound and its derivatives in the current scientific literature, the broader family of aliphatic and branched-chain aldehydes demonstrates a wide range of biological activities. These include significant antimicrobial, antioxidant, and anti-inflammatory properties. Future research into the synthesis and biological evaluation of this compound derivatives could be a promising area for the discovery of new therapeutic agents. The methodologies and general performance characteristics outlined in this guide can serve as a foundational reference for such research endeavors.

References

Comparative Analysis of 2,2,3,5-Tetramethylhexanal Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structural, spectroscopic, and chromatographic properties of 2,2,3,5-tetramethylhexanal and its potential isomers is currently challenging due to a notable lack of specific experimental data in publicly accessible scientific literature. This guide, therefore, presents a foundational framework for the comparative analysis of these isomers, outlining the necessary experimental protocols and data presentation formats that would be essential for a thorough evaluation. The methodologies described are based on standard practices in chemical analysis and isomer characterization.

Table 1: Hypothetical Comparative Data of this compound Isomers

The following table illustrates how quantitative data for the isomers of this compound would be presented. The values provided are hypothetical and serve as a template for organizing experimental results.

IsomerRetention Time (min)Mass-to-Charge Ratio (m/z)Key NMR Chemical Shifts (ppm, δ)Purity (%)
This compound12.5156.279.6 (CHO), 2.1 (CH), 0.9-1.2 (CH3)98.5
(R)-2,3,5-Trimethylheptanal11.8156.279.7 (CHO), 2.3 (CH), 0.8-1.1 (CH3)99.1
(S)-2,3,5-Trimethylheptanal11.8156.279.7 (CHO), 2.3 (CH), 0.8-1.1 (CH3)99.2
2,2,4,5-Tetramethylhexanal13.1156.279.5 (CHO), 2.0 (CH), 0.9-1.3 (CH3)97.8

Experimental Protocols

A robust comparative analysis would necessitate the implementation of standardized experimental protocols. The following methodologies are fundamental for the separation and characterization of aldehyde isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing isomers of this compound.

Objective: To separate the different isomers and determine their respective mass-to-charge ratios for identification.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. For chiral separations, a column such as a CycloSil-B would be employed.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in a volatile solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is maintained at a temperature of 250°C. A split ratio of 50:1 is typically used.

  • Chromatographic Separation: The oven temperature program should be optimized to achieve baseline separation of the isomers. A typical program might start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 40-400.

  • Data Analysis: The retention time of each peak is used for chromatographic identification, and the mass spectrum of each separated component is compared against a spectral library (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Objective: To determine the precise chemical structure of each isolated isomer.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of each purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum to identify the types and connectivity of hydrogen atoms. Key signals for aldehydes typically appear in the 9-10 ppm region.

  • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms. The aldehyde carbonyl carbon will have a characteristic chemical shift in the 190-210 ppm range.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of the complete molecular structure.

Visualizing Experimental Workflow and Isomeric Relationships

Diagrams are crucial for illustrating complex workflows and relationships. The following DOT scripts generate visualizations for a typical experimental workflow and the logical relationship between the isomers.

experimental_workflow cluster_synthesis Isomer Synthesis & Mixture cluster_separation Separation & Purification cluster_characterization Structural Characterization synthesis Synthesis of this compound isomers Generation of Isomeric Mixture synthesis->isomers gc Gas Chromatography (GC) isomers->gc hplc Preparative HPLC gc->hplc Initial Separation ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr

Caption: Experimental workflow for isomer analysis.

isomer_relationships cluster_structural Structural Isomers cluster_stereo Stereoisomers parent This compound isomer1 2,2,4,5-Tetramethylhexanal parent->isomer1 Positional Isomer isomer2 2,3,5-Trimethylheptanal parent->isomer2 Skeletal Isomer enantiomer1 (R)-2,3,5-Trimethylheptanal isomer2->enantiomer1 enantiomer2 (S)-2,3,5-Trimethylheptanal isomer2->enantiomer2

Caption: Isomeric relationships of this compound.

Comparative Analysis of 2,2,3,5-Tetramethylhexanal and Alternative Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the predicted properties of 2,2,3,5-Tetramethylhexanal and the experimentally determined characteristics of its structural and functional analogs. Due to a lack of available experimental data for this compound, this document focuses on a side-by-side analysis with well-characterized alternatives to inform research and development decisions.

Physicochemical Properties: A Comparative Table

The following table summarizes the known physicochemical properties of decanal and 2,2,3-trimethylpentanal, which can be used to estimate the properties of this compound. It is anticipated that this compound would have a boiling point lower than the linear decanal due to its branched structure, which reduces the surface area for intermolecular van der Waals forces. Its solubility in water is expected to be very low, similar to other long-chain aldehydes.

PropertyThis compound (Predicted)Decanal (Aldehyde C-10)2,2,3-Trimethylpentanal
Molecular Formula C10H20OC10H20O[1][2]C8H16O[3]
Molecular Weight 156.27 g/mol 156.27 g/mol [1]128.21 g/mol [3]
Boiling Point Lower than Decanal207-209 °C[2]Not available
Melting Point Not available7 °C[2]Not available
Density ~0.8 g/cm³0.83 g/cm³ at 20 °CNot available
Flash Point Not available83 °CNot available
Water Solubility Very lowPractically insoluble (0.00156 mg/L at 25 °C)[1]Not available
Odor Profile Likely fruity, waxySweet, waxy, floral, citrus[4]Not available

Biological Activity and Toxicological Profile

While no specific biological activity has been documented for this compound, an examination of related compounds provides valuable insights. Decanal, a well-studied C10 aldehyde, exhibits notable biological effects.

Decanal has demonstrated antimicrobial and cytotoxic activities. It has shown inhibitory and bactericidal effects against various microorganisms[5]. Furthermore, decanal and other components of sweet orange oil have exhibited significant cytotoxicity against HeLa cells[5]. Some studies also suggest that decanal may have antioxidant properties[5][6]. From a toxicological perspective, decanal is considered to cause serious eye irritation and is harmful to aquatic life with long-lasting effects[7][8]. It is important to note that aldehydes can be reactive molecules and may be associated with certain diseases in humans[9].

Based on this, it is plausible that this compound may also exhibit some degree of biological activity, and its toxicological profile should be carefully evaluated.

Experimental Protocols

As no specific synthesis for this compound is published, a general and reliable method for the preparation of aldehydes from primary alcohols is presented. The oxidation of the corresponding primary alcohol, 2,2,3,5-tetramethylhexan-1-ol, would be the most direct route to obtain the target aldehyde.

Proposed Synthesis of this compound via Oxidation of 2,2,3,5-Tetramethylhexan-1-ol

Principle:

Primary alcohols can be selectively oxidized to aldehydes using mild oxidizing agents such as Pyridinium Chlorochromate (PCC). PCC is known to be effective for this transformation without significant over-oxidation to the carboxylic acid, especially when the reaction is performed under anhydrous conditions[10][11][12].

Materials:

  • 2,2,3,5-tetramethylhexan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 2,2,3,5-tetramethylhexan-1-ol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: A slurry of Pyridinium Chlorochromate (PCC) and an adsorbent like Celite® or silica gel in anhydrous dichloromethane is prepared. The adsorbent helps to prevent the formation of a tar-like residue and simplifies the work-up[13]. This slurry is then added portion-wise to the stirred alcohol solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.

  • Purification: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator. The resulting crude aldehyde can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_reagents Reagents cluster_product Product 2_2_3_5_tetramethylhexan_1_ol 2,2,3,5-Tetramethylhexan-1-ol Reaction Oxidation 2_2_3_5_tetramethylhexan_1_ol->Reaction 2_2_3_5_tetramethylhexanal This compound Reaction->2_2_3_5_tetramethylhexanal PCC PCC (Pyridinium Chlorochromate) PCC->Reaction DCM CH₂Cl₂ (Dichloromethane) DCM->Reaction

Caption: Proposed synthesis of this compound.

Another potential synthetic route that could be explored is the hydroformylation of a suitable alkene precursor, such as 2,2,3,5-tetramethylhex-1-ene. Hydroformylation is an industrial process that adds a formyl group and a hydrogen atom across a carbon-carbon double bond to form aldehydes[14].

Hydroformylation_Workflow cluster_start Starting Material cluster_reaction Hydroformylation cluster_reagents Reagents cluster_product Product Alkene 2,2,3,5-Tetramethylhex-1-ene Reaction Hydroformylation Alkene->Reaction Aldehyde This compound Reaction->Aldehyde Syngas CO + H₂ (Syngas) Syngas->Reaction Catalyst Rh or Co Catalyst Catalyst->Reaction

Caption: Alternative hydroformylation synthesis route.

References

Comparative Analysis of 2,2,3,5-Tetramethylhexanal and Alternative C10 Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical, spectroscopic, and toxicological properties of selected C10 aldehydes.

Initial Investigation Note: An extensive search of scientific literature and chemical databases yielded no experimental data for 2,2,3,5-tetramethylhexanal . This suggests that this specific branched aldehyde isomer is not a commercially available or well-characterized compound. Consequently, this guide provides a comparative analysis of two representative C10 aldehydes: the linear n-decanal and the branched 3,5,5-trimethylhexanal , to serve as valuable alternatives for research and development purposes.

Physicochemical, Spectroscopic, and Toxicological Data Summary

The following table summarizes the key properties of n-decanal and 3,5,5-trimethylhexanal, providing a clear comparison of their physical and chemical characteristics.

Propertyn-Decanal3,5,5-Trimethylhexanal
Molecular Formula C₁₀H₂₀O[1]C₉H₁₈O[2][3]
Molecular Weight 156.27 g/mol [1]142.24 g/mol [2][4]
CAS Number 112-31-2[1]5435-64-3[2]
Appearance Colorless to light yellow liquid[1][5]Colorless liquid[3]
Odor Fatty, citrus-like[5]Aldehydic[2]
Boiling Point 207-209 °C[1]173 °C[4], 67-68 °C at 2.5 mmHg[2]
Melting Point 7 °C[1]< -60 °C[4]
Density 0.830 g/mL at 25 °C[6]0.817 g/mL at 25 °C[2]
Refractive Index n20/D 1.428[7]n20/D 1.421[2]
Solubility in Water Insoluble[6]100 mg/L at 20 °C[2]
Flash Point 85 °C[6]47 °C (closed cup)[4]
LD50 Oral (Rat) 3730 mg/kg[6]No data available
Skin Irritation Irritating[6]Irritating[8]
Eye Irritation Irritating[6]Irritating[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and spectroscopic properties are outlined below.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid samples.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).

  • Procedure:

    • A few drops of the aldehyde are placed in the small test tube.

    • The capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

    • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid can be determined using a pycnometer or by direct mass and volume measurements.

  • Apparatus: Graduated cylinder, analytical balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is accurately measured.

    • A known volume of the aldehyde is transferred into the graduated cylinder.

    • The mass of the graduated cylinder containing the aldehyde is measured.

    • The density is calculated by dividing the mass of the aldehyde (final mass - initial mass) by the measured volume.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of liquids.

  • Apparatus: Abbe refractometer, light source (sodium lamp), dropper.

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

    • A few drops of the aldehyde are placed on the surface of the prism.

    • The prism is closed, and the light source is positioned to illuminate the sample.

    • The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the aldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer. For ¹H NMR of aldehydes, the aldehydic proton typically appears in the downfield region (δ 9-10 ppm). Protons on the α-carbon to the carbonyl group usually resonate between δ 2.0-2.5 ppm. For ¹³C NMR, the carbonyl carbon of an aldehyde gives a characteristic signal in the range of δ 190-215 ppm.

b. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the neat liquid aldehyde is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using an IR spectrometer. Key characteristic absorptions for aldehydes include a strong C=O stretching band around 1720-1740 cm⁻¹ for saturated aliphatic aldehydes, and two C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

c. Mass Spectrometry (MS)

  • Sample Introduction: The aldehyde sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) is a common method for aldehydes.

  • Data Analysis: The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Characteristic fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangement, which can provide structural information.

Hypothetical Synthesis of this compound

Given the absence of this compound in the chemical literature, a plausible synthetic route is proposed. This multi-step synthesis utilizes common and reliable organic reactions.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Oxidation 2-methylpropanal 2-methylpropanal Grignard_Reaction Grignard Reaction (Et2O, then H3O+) 2-methylpropanal->Grignard_Reaction 1. tert-butylmagnesium_chloride tert-butylmagnesium_chloride tert-butylmagnesium_chloride->Grignard_Reaction 2_2_4-trimethyl-3-pentanol 2_2_4-trimethyl-3-pentanol 2_2_4-trimethyl-3-pentanol_2 2,2,4-trimethyl-3-pentanol Grignard_Reaction->2_2_4-trimethyl-3-pentanol Oxidation_1 PCC, CH2Cl2 2_2_4-trimethyl-3-pentanol_2->Oxidation_1 2. 2_2_4-trimethyl-3-pentanone 2_2_4-trimethyl-3-pentanone 2_2_4-trimethyl-3-pentanone_2 2,2,4-trimethyl-3-pentanone Oxidation_1->2_2_4-trimethyl-3-pentanone Grignard_Reaction_2 Grignard Reaction (Et2O, then H3O+) 2_2_4-trimethyl-3-pentanone_2->Grignard_Reaction_2 3. methylmagnesium_bromide methylmagnesium_bromide methylmagnesium_bromide->Grignard_Reaction_2 2_2_3_5-tetramethyl-3-hexanol 2_2_3_5-tetramethyl-3-hexanol 2_2_3_5-tetramethyl-3-hexanol_2 2,2,3,5-tetramethyl-3-hexanol Grignard_Reaction_2->2_2_3_5-tetramethyl-3-hexanol Oxidation_2 PCC, CH2Cl2 2_2_3_5-tetramethyl-3-hexanol_2->Oxidation_2 4. 2_2_3_5-tetramethylhexanal 2_2_3_5-tetramethylhexanal Oxidation_2->2_2_3_5-tetramethylhexanal

Caption: Hypothetical synthesis of this compound.

This proposed synthesis begins with the Grignard reaction between 2-methylpropanal and tert-butylmagnesium chloride to form the secondary alcohol, 2,2,4-trimethyl-3-pentanol. This alcohol is then oxidized to the corresponding ketone, 2,2,4-trimethyl-3-pentanone, using pyridinium chlorochromate (PCC). A second Grignard reaction with methylmagnesium bromide converts the ketone into the tertiary alcohol, 2,2,3,5-tetramethyl-3-hexanol. Finally, a selective oxidation of this hindered secondary alcohol with a mild oxidizing agent like PCC would yield the target aldehyde, this compound. It is important to note that the final oxidation step might be challenging due to steric hindrance and could potentially lead to side reactions.

References

Safety Operating Guide

Personal protective equipment for handling 2,2,3,5-Tetramethylhexanal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,2,3,5-Tetramethylhexanal. The following procedures are based on general safety practices for handling aldehydes and structurally similar volatile organic compounds. It is imperative for researchers, scientists, and drug development professionals to conduct a site-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE levels based on the potential for exposure.

PPE LevelRespiratory ProtectionEye & Face ProtectionHand ProtectionProtective ClothingFootwear
Level C Full-face air-purifying respiratorChemical splash goggles and face shieldInner and outer chemical-resistant glovesChemical-resistant apron or coverallsChemical-resistant, steel-toe boots
Level D (Not Recommended)Safety glasses with side shieldsSingle pair of chemical-resistant glovesStandard lab coatClosed-toe shoes

Note: Level C protection is the recommended minimum for handling open containers of this compound. Level D may be acceptable for handling sealed containers in a well-ventilated area, but a risk assessment should confirm this.

Detailed PPE Specifications

EquipmentSpecificationRationale
Gloves Single-use nitrile gloves are acceptable for incidental contact. For prolonged contact, heavier-duty gloves such as neoprene or Viton® should be used.[1] Latex gloves are not recommended as some chemicals can readily pass through them.Provides a barrier against skin contact, which can cause irritation.
Eye Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing.[1]Protects eyes from splashes and vapors that can cause serious eye irritation.
Body Protection A chemically resistant lab coat or apron should be worn over personal clothing.[1] For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.Protects the skin from accidental splashes and contamination.
Respiratory Protection An air-purifying respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood.[2]Protects against the inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Don the appropriate PPE as outlined in the tables above.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of this compound tightly sealed when not in use.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Never enter an area where a spill has occurred without the proper PPE and training.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Materials All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated, sealed hazardous waste container.
Empty Containers Empty containers that held the chemical should be managed as hazardous waste.[3] If local regulations permit, triple rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as regular trash.[4]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Use Minimal Quantity handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 spill Spill Occurs handle3->spill contact Personal Contact handle3->contact dispose_chem Dispose of Unused Chemical handle3->dispose_chem small_spill Small Spill: Absorb & Contain spill->small_spill Small large_spill Large Spill: Evacuate & Report spill->large_spill Large dispose_cont Dispose of Contaminated Materials small_spill->dispose_cont flush Flush Affected Area (15 min) contact->flush seek_medical Seek Medical Attention flush->seek_medical dispose_chem->dispose_cont dispose_cont_empty Manage Empty Containers dispose_cont->dispose_cont_empty

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.